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  • Product: Octafonium
  • CAS: 6735-92-8

Core Science & Biosynthesis

Foundational

physicochemical properties of Octafonium in aqueous solutions

An In-Depth Technical Guide to the Physicochemical Properties of Octafonium in Aqueous Solutions Executive Summary Octafonium chloride (also known as octaphonium chloride or phenoctide) is a potent quaternary ammonium ca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Octafonium in Aqueous Solutions

Executive Summary

Octafonium chloride (also known as octaphonium chloride or phenoctide) is a potent quaternary ammonium cationic surfactant widely utilized in pharmaceutical formulations and antiseptic applications[1][2]. Despite its clinical utility, the fundamental physicochemical behavior of Octafonium in aqueous environments is often overshadowed by its biological efficacy. As a Senior Application Scientist, understanding the thermodynamics of its hydration, micellization, and interfacial adsorption is critical for optimizing drug delivery systems, ensuring formulation stability, and predicting its behavior in complex biological fluids.

This whitepaper provides a comprehensive, mechanistic analysis of Octafonium chloride’s physicochemical properties, detailing the causality behind its surface activity and providing self-validating experimental protocols for characterizing its behavior in aqueous solutions.

Molecular Architecture & Hydration Thermodynamics

Structural Causality

Octafonium chloride (Benzyldiethyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethylammonium chloride monohydrate) possesses a highly distinct molecular architecture[1]. Unlike simple linear alkyl quaternary ammoniums (e.g., Cetrimide), Octafonium features a bulky, sterically hindered hydrophobic tail comprising a tetramethylbutyl group attached to a phenoxyethyl linker, terminating in a benzyldiethylammonium cationic headgroup.

This structural bulkiness dictates its hydration thermodynamics:

  • Hydrophobic Hydration: When dissolved in water, the bulky hydrophobic tail forces the surrounding water molecules to form a highly ordered, ice-like clathrate structure (hydrophobic hydration). This process is entropically unfavorable.

  • Electrostatic Repulsion: The benzyldiethylammonium headgroup is fully ionized in aqueous solutions, providing a strong positive charge that prevents premature aggregation through electrostatic repulsion.

Solubility and pH Profile

Octafonium chloride is freely soluble in water and miscible with alcohol[1]. In a 10% aqueous solution, the pH ranges from 3.5 to 7.0[1]. The slightly acidic to neutral pH is a consequence of the minimal hydrolysis of the chloride counterion and the stabilization of the cationic headgroup in the aqueous dielectric medium.

Hydration Monomer Octafonium Monomer (Aqueous Phase) Hydrophobic Hydrophobic Tail (Tetramethylbutylphenoxyethyl) Monomer->Hydrophobic Hydrophilic Cationic Headgroup (Benzyldiethylammonium) Monomer->Hydrophilic WaterNet Water Clathrate Formation (Entropy Decrease) Hydrophobic->WaterNet Disrupts H-Bonds IonDipole Ion-Dipole Interactions (Enthalpy Decrease) Hydrophilic->IonDipole Solvation Shell

Fig 1: Thermodynamic drivers of Octafonium hydration in aqueous media.

Interfacial Phenomena & Micellization Kinetics

The Critical Micelle Concentration (CMC)

As the concentration of Octafonium in water increases, the entropic penalty of hydrophobic hydration becomes unsustainable. To minimize the free energy of the system, the hydrophobic tails associate to form a hydrophobic core, expelling the ordered water molecules into the bulk phase. This entropy-driven self-assembly occurs at the Critical Micelle Concentration (CMC).

Because of the extreme steric bulk of the tetramethylbutylphenoxyethyl group, the packing parameter (


) of Octafonium favors the formation of spherical or slightly ellipsoidal micelles. The CMC of Octafonium chloride is typically in the low millimolar range (~1.5 - 3.0 mM at 25°C), analogous to structurally related compounds like benzethonium chloride.
Gibbs Adsorption and Surface Tension

Prior to reaching the CMC, Octafonium monomers preferentially migrate to the air-water interface. The hydrophobic tails orient towards the air, while the cationic headgroups remain anchored in the aqueous phase. This adsorption physically disrupts the cohesive hydrogen-bonding network of the water surface, leading to a sharp reduction in surface tension (


). Once the interface is saturated (at the CMC), further addition of Octafonium results in micelle formation, and the surface tension remains constant.

Experimental Workflows: Self-Validating Protocols

To accurately determine the physicochemical parameters of Octafonium, researchers must employ orthogonal techniques. Below are field-proven, step-by-step methodologies designed with internal validation checks.

Protocol A: Determination of CMC via Conductometry

Rationale: The specific conductivity (


) of an ionic surfactant solution increases linearly with concentration. However, at the CMC, the formation of micelles reduces the electrophoretic mobility of the aggregated ions and binds a fraction of the chloride counterions (counterion binding degree, 

). This causes a distinct, abrupt decrease in the slope of the

vs. concentration plot.

Step-by-Step Workflow:

  • Preparation: Prepare a 50 mM stock solution of Octafonium chloride in ultra-pure Milli-Q water (Resistivity

    
     18.2 M
    
    
    
    cm).
  • Thermostatic Control: Transfer 50 mL of Milli-Q water into a double-walled glass titration cell connected to a circulating water bath set strictly to 25.0 ± 0.1 °C. Causality: Micellization is highly temperature-dependent; thermal fluctuations will skew the CMC.

  • Baseline Measurement: Measure the specific conductivity of the pure water to ensure no ionic contamination.

  • Titration: Using an automated micro-burette, inject 0.1 mL aliquots of the Octafonium stock solution into the cell.

  • Equilibration & Measurement: Stir for 60 seconds, halt stirring, wait 30 seconds for hydrodynamic equilibrium, and record the conductivity.

  • Data Analysis: Plot

    
     (
    
    
    
    S/cm) against Octafonium concentration (mM). Perform linear regressions on the pre-micellar and post-micellar data points.
  • Validation Check: The CMC is the exact intersection of the two linear fits. The ratio of the post-micellar slope to the pre-micellar slope yields the degree of counterion dissociation (

    
    ).
    

Workflow step1 1. Prepare Stock Solution (50 mM Octafonium Cl) step2 2. Thermostatic Equilibration (25.0 ± 0.1 °C) step1->step2 step3 3. Stepwise Micro-Titration (Into Milli-Q Water) step2->step3 step4 4. Conductivity Measurement (Record κ after equilibration) step3->step4 step5 5. Linear Regression Analysis (Intersect = CMC) step4->step5

Fig 2: Conductometric workflow for determining the CMC of Octafonium solutions.
Protocol B: Surface Tension Measurement via Wilhelmy Plate Method

Rationale: Tensiometry directly measures the interfacial activity of the surfactant. The Wilhelmy plate method is preferred over the Du Noüy ring for time-dependent adsorption studies because the plate remains static, allowing the system to reach true thermodynamic equilibrium without continuously disrupting the interface.

Step-by-Step Workflow:

  • Plate Cleaning: Flame a platinum-iridium Wilhelmy plate using a Bunsen burner until red hot to remove any organic residues. Causality: Even trace organic contaminants will drastically alter surface tension readings.

  • Calibration: Calibrate the tensiometer using pure Milli-Q water at 25°C (target

    
     mN/m).
    
  • Measurement: Prepare a concentration series of Octafonium solutions (0.01 mM to 10 mM). Place each solution in a thermostated Teflon trough.

  • Equilibration: Allow the plate to touch the surface. Wait until the surface tension reading stabilizes (

    
     mN/m over 5 minutes), indicating adsorption equilibrium.
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    . The CMC is identified at the breakpoint where
    
    
    becomes constant. Apply the Gibbs adsorption isotherm to the linear pre-CMC region to calculate the maximum surface excess (
    
    
    ) and the minimum area per molecule (
    
    
    ).

Physicochemical Data Presentation

The following table synthesizes the core quantitative physicochemical parameters of Octafonium chloride in aqueous media, serving as a reference matrix for formulation scientists.

ParameterValue / CharacteristicExperimental Method / Notes
Molecular Weight 450.1 g/mol (Monohydrate)Standard atomic weight calculation[1]
Aqueous Solubility Freely SolubleVisual observation / Gravimetry[1]
pH (10% w/v aqueous) 3.5 to 7.0Potentiometry (Glass electrode)[1]
Estimated CMC (25°C) ~1.5 - 3.0 mMExtrapolated from homologous cationic surfactants
Surface Tension at CMC ~35 - 40 mN/mTensiometry (Wilhelmy Plate)
Charge Type CationicElectrophoretic Light Scattering (Zeta Potential)
Physical Appearance White crystalline powderOrganoleptic assessment[1]

Conclusion & Future Perspectives

Octafonium chloride operates as a highly effective cationic surfactant due to the delicate thermodynamic balance between its bulky, sterically hindered hydrophobic tail and its strongly ionized benzyldiethylammonium headgroup. By rigorously characterizing its Critical Micelle Concentration and surface activity using self-validating protocols like conductometry and tensiometry, researchers can precisely engineer its behavior in aqueous formulations. Future developmental pathways should focus on the co-micellization of Octafonium with nonionic polymers to further depress its CMC and enhance its thermodynamic stability in advanced drug delivery vehicles.

References

  • DrugFuture. "Octafonium Chloride - 1654 Disinfectants and Preservatives." DrugFuture Database. Available at:[Link]

  • Scribd. "Medicines, 6th Ed | PDF | Over The Counter Drug | Pharmaceutical Drug." Scribd. Available at:[Link]

  • Universitas Airlangga. "Pharmaceutical Compounding and Dispensing." UNAIR Repository. Available at:[Link]

Sources

Exploratory

Octafonium Molecular Structure, Atomic Configuration, and Mechanistic Profiling: A Comprehensive Technical Guide

Executive Summary Octafonium chloride is a structurally complex, high-molecular-weight quaternary ammonium compound (QAC) utilized extensively in dermatological and antiseptic formulations. As antimicrobial resistance pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octafonium chloride is a structurally complex, high-molecular-weight quaternary ammonium compound (QAC) utilized extensively in dermatological and antiseptic formulations. As antimicrobial resistance profiles evolve, understanding the precise atomic configuration and membrane-lytic kinetics of QACs is critical for modern drug formulation. This whitepaper provides an in-depth analysis of Octafonium’s molecular architecture, its electrostatically driven mechanism of action, and the self-validating experimental workflows required to accurately quantify its bactericidal efficacy.

Molecular Architecture and Atomic Configuration

Octafonium chloride (C₂₇H₄₂ClNO) is engineered with distinct hydrophilic and lipophilic domains that dictate its surfactant properties and biological activity[1]. The molecule is achiral, which significantly streamlines Chemistry, Manufacturing, and Controls (CMC) processes during synthesis by eliminating the need for enantiomeric purification.

Structural Domains and Pharmacological Causality
  • The Quaternary Nitrogen Core (Cationic Warhead): The central nitrogen atom is

    
     hybridized and bears a permanent positive charge. This charge is sterically shielded by surrounding alkyl groups, modulating its hydration energy so it can approach bacterial membranes without being neutralized by aqueous counter-ions in the extracellular matrix[1].
    
  • Benzyl and Diethyl Substituents: The attachment of a benzyl ring and two ethyl chains to the nitrogen provides a balance of steric bulk and lipophilicity, optimizing the molecule's partition coefficient (

    
    ) for topical tissue penetration.
    
  • Phenoxyethyl Ether Linkage: The

    
     spacer acts as a flexible hinge. The ether oxygen provides a localized dipole that interacts with the aqueous-lipid interface of the bacterial membrane, allowing the hydrophobic tail to pivot into the optimal insertion angle.
    
  • Tetramethylbutyl Tail: The para-substituted 1,1,3,3-tetramethylbutyl (tert-octyl) group provides massive hydrophobic bulk. This highly branched aliphatic tail lowers the critical micelle concentration (CMC) and thermodynamically drives the insertion of the molecule into the phospholipid bilayer[1].

Quantitative Physicochemical Parameters
ParameterValuePharmacological Significance
IUPAC Name Benzyl-diethyl-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]azanium chlorideDefines the exact spatial arrangement of the lipophilic and hydrophilic domains.
Molecular Formula C₂₇H₄₂ClNOHigh carbon-to-heteroatom ratio drives the lipophilicity required for membrane insertion[1].
Molecular Weight 432.1 g/mol Optimal size for lipid bilayer intercalation without excessive steric hindrance[1].
Active Charge +1 (Cationic)Essential for initial electrostatic binding to anionic bacterial surfaces[2].
Stereochemistry AchiralSimplifies industrial synthesis; avoids variable efficacy seen in racemic mixtures.

Mechanistic Pathway: The Cationic-Membrane Interaction

The antimicrobial efficacy of Octafonium chloride is governed by a sequential, electrostatically driven membranolytic cascade. Unlike bacteriostatic agents that target intracellular protein synthesis, Octafonium is a rapid bactericidal agent that physically destroys the cellular envelope[3].

  • Electrostatic Adsorption: The positively charged quaternary nitrogen acts as an electrostatic anchor. It binds rapidly to the negatively charged teichoic and lipoteichoic acids in the peptidoglycan matrix of Gram-positive bacteria, or the lipopolysaccharides (LPS) in Gram-negative outer membranes[3].

  • Hydrophobic Intercalation: Following initial contact, the bulky tert-octylphenoxy tail inserts into the hydrophobic core of the lipid bilayer. The van der Waals forces between the branched alkyl tail and the bacterial phospholipids disrupt the highly ordered packing of the membrane[2].

  • Cytoplasmic Leakage & Lysis: This structural disorganization fluidizes the membrane, leading to a critical loss of integrity. Low-molecular-weight intracellular components (such as potassium ions and inorganic phosphates) leak out first, followed by larger macromolecules like DNA and RNA, culminating in irreversible cell lysis[4].

QAC_Mechanism A Octafonium Cation (N+ Core) B Electrostatic Binding (Bacterial Membrane) A->B Attraction C Hydrophobic Tail Intercalation B->C Penetration D Membrane Destabilization C->D Disruption E Intracellular Leakage D->E Efflux F Cell Lysis & Death E->F Terminal

Diagram 1: Sequential membranolytic cascade of Octafonium chloride.

Formulation Dynamics & Synergistic Applications

In commercial drug development, Octafonium is rarely utilized in isolation. It is frequently formulated in over-the-counter (OTC) topical ointments (e.g., Germolene) at a concentration of 0.3% w/w, alongside Phenol (1.19% w/w) and Zinc Oxide (6.55% w/w)[5].

Formulation Causality: Phenol acts as a secondary antiseptic that denatures bacterial proteins and provides local anesthesia via nerve ending desensitization[6]. Octafonium chloride provides the primary, rapid membrane-lytic action. Zinc oxide acts as a mild astringent to reduce exudate in minor trauma[5]. The highly lipophilic nature of Octafonium allows it to remain stable in anhydrous wool fat (lanolin) and paraffin bases, ensuring sustained release into the aqueous wound exudate without degrading[5].

Experimental Workflows: Self-Validating Kinetic Assays

To accurately quantify the bactericidal efficacy of Octafonium chloride, standard 24-hour Minimum Inhibitory Concentration (MIC) assays are insufficient. They fail to capture the rapid kill kinetics characteristic of QACs. As an Application Scientist, I mandate the use of a Time-Kill Kinetics Assay with a Self-Validating Neutralization Step [7].

Protocol: Time-Kill Kinetics with Neutralizer Validation

Step 1: Inoculum Preparation Suspend the target pathogen (e.g., Staphylococcus aureus ATCC 6538) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a density of


 CFU/mL.
Causality: CAMHB is strictly required because unstandardized variations in divalent cations (

,

) will competitively inhibit the electrostatic binding of the QAC to the bacterial membrane, leading to artificially inflated resistance data.

Step 2: QAC Exposure Introduce Octafonium chloride at 4x and 8x the predetermined MIC. Incubate at 37°C under continuous agitation to ensure uniform exposure.

Step 3: Chemical Neutralization (Critical Step) At precise time intervals (1, 5, 15, and 30 minutes), transfer a 100 µL aliquot into 900 µL of Dey-Engley (D/E) Neutralizing Broth containing Tween 80 and Lecithin. Causality: If unneutralized, the QAC will carry over onto the agar plates and continue killing bacteria during the 24-hour incubation phase, resulting in false-positive "rapid kill" data. Lecithin neutralizes the QAC by forming competitive micelles around the cationic center, while Tween 80 (a non-ionic surfactant) disperses the lecithin. This instantly arrests the bactericidal action at the exact time point[7].

Step 4: Self-Validation Controls Run a Neutralizer Toxicity Control (bacteria + neutralizer, no QAC) and a Neutralizer Efficacy Control (bacteria + neutralizer + QAC). Causality: The toxicity control proves the neutralizer itself isn't killing the bacteria. The efficacy control proves the neutralizer completely inactivates the QAC. Without these internal validations, the kinetic dataset is scientifically void.

Step 5: Quantification Plate the neutralized aliquots on Tryptic Soy Agar (TSA), incubate for 24 hours at 37°C, and quantify surviving CFU/mL to generate the logarithmic kill curve.

MIC_Workflow A Prepare Octafonium Stock (1024 µg/mL) B Inoculate Pathogen (5x10^5 CFU/mL) A->B C Incubate Aliquots at 37°C B->C D Add Neutralizer (Tween 80/Lecithin) C->D At Specific Time Points E Plate on Agar & Quantify Survival D->E F Validate with Neutralizer Control D->F Self-Validation

Diagram 2: Self-validating time-kill kinetics workflow utilizing chemical neutralization.

References

  • PubChem - Octafonium chloride | C27H42ClNO | CID 9824093. National Institutes of Health (NIH). 1

  • OCTAFONIUM CHLORIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).

  • A dual antibacterial action of soft quaternary ammonium compounds. Royal Society of Chemistry (RSC). 3

  • Designing Antibacterial-Based Quaternary Ammonium Coatings for Biomedical Applications. MDPI. 2

  • The Antibacterial Activity of Quaternary Ammonium Compounds. Ovid / Wolters Kluwer. 4

  • Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy (ASM Journals). 7

  • Summary of Product Characteristics: Germolene Ointment. Health Products Regulatory Authority (HPRA), Ireland. 5

  • Germolene Antiseptic Cream - Medicine Marketplace. 6

Sources

Foundational

Thermodynamic Profile and Thermal Degradation Mechanisms of Octafonium Chloride

Executive Summary & Strategic Implications Octafonium Chloride (CAS: 15687-40-8), a quaternary ammonium compound (QAC) utilized primarily for its antiseptic and surfactant properties, presents a unique thermodynamic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Implications

Octafonium Chloride (CAS: 15687-40-8), a quaternary ammonium compound (QAC) utilized primarily for its antiseptic and surfactant properties, presents a unique thermodynamic challenge in high-temperature processing. Unlike simple inorganic salts, Octafonium possesses a complex organic cation structure—benzyldiethyl[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]azanium—that renders it susceptible to specific thermal degradation pathways well below the temperatures typically associated with inorganic decomposition.

For drug development professionals, the critical takeaway is distinct: Octafonium is thermodynamically unstable above ~160°C and exhibits a low melting transition (~42–44°C). While it may survive standard autoclave cycles (121°C) under controlled pH, it is unsuitable for high-temperature melt-processing (e.g., polymer extrusion >200°C) due to rapid Hofmann elimination and nucleophilic dealkylation.

This guide provides the structural rationale, degradation mechanisms, and validation protocols required to safely incorporate Octafonium into pharmaceutical formulations and medical devices.

Physicochemical & Structural Analysis

To understand the thermal limits of Octafonium, we must first analyze its bond topology. The molecule consists of a central quaternary nitrogen atom bonded to four distinct groups. The stability of these C-N bonds dictates the compound's thermal ceiling.

Structural MoietyThermal Risk FactorMechanism of Failure
Benzyl Group HighNucleophilic Substitution (

):
The benzyl-nitrogen bond is relatively weak and prone to cleavage by nucleophiles (e.g., Cl⁻ ions) at elevated temperatures.
Ethyl Groups (x2) Moderate/HighHofmann Elimination (E2): The presence of

-hydrogens on the ethyl groups allows for elimination reactions, releasing ethylene and converting the salt to a tertiary amine.
Phenoxyethyl Chain ModerateEther Cleavage / Elimination: While the ether linkage is generally stable, the ethyl spacer can also undergo elimination.
Tetramethylbutyl LowSteric Bulk: This bulky hydrophobic tail lowers the melting point but is chemically robust up to pyrolysis temperatures (>300°C).
Phase Transition Data
  • Melting Point (

    
    ):  42°C – 44°C.
    
    • Implication: Octafonium exists as a viscous liquid or waxy solid at biological temperatures. "High temperature" stability refers to chemical bond integrity, not physical state.

  • Decomposition Onset (

    
    ):  ~150°C – 160°C (Estimated based on homologous QACs).
    
    • Implication: Processing windows must remain strictly below 140°C to ensure <0.1% impurity generation.

Thermodynamic Degradation Pathways[1]

At high temperatures, the positive charge on the nitrogen atom acts as an electron sink, polarizing adjacent C-N bonds and making them susceptible to heterolytic cleavage. We identify two primary competing pathways for Octafonium degradation.

Pathway A: Hofmann Elimination (The Primary Threat)

Because Octafonium contains ethyl groups attached to the nitrogen, it possesses accessible


-hydrogens. Under thermal stress, the chloride counter-ion (or added base) can abstract a 

-proton, causing the C-N bond to break and releasing a volatile alkene (ethylene).


Pathway B: Nucleophilic Dealkylation

At lower temperatures or in the absence of strong basicity, the chloride ion can attack the


-carbon of the benzyl group (or ethyl group) via an 

mechanism. This results in the formation of a neutral tertiary amine and an alkyl chloride (e.g., benzyl chloride).
Pathway Visualization

The following diagram details the competing degradation logic.

OctafoniumDegradation Octafonium Octafonium Chloride (Quaternary Ammonium Salt) Heat Thermal Stress (>150°C) Octafonium->Heat BetaH Beta-Hydrogen Abstraction (on Ethyl groups) Heat->BetaH Pathway A (Basic pH / High T) NuAttack Nucleophilic Attack (Cl- on Benzyl C) Heat->NuAttack Pathway B (Neutral pH / Melt) TransitionA Transition State A (E2 Mechanism) BetaH->TransitionA ProductA1 Tertiary Amine (Benzyl-ethyl-phenoxyethyl amine) TransitionA->ProductA1 ProductA2 Ethylene Gas (Volatile) TransitionA->ProductA2 TransitionB Transition State B (SN2 Mechanism) NuAttack->TransitionB ProductB1 Tertiary Amine (Diethyl-phenoxyethyl amine) TransitionB->ProductB1 ProductB2 Benzyl Chloride (Toxic/Alkylating) TransitionB->ProductB2

Figure 1: Competing thermal degradation pathways for Octafonium. Pathway A (Hofmann) dominates at higher temperatures and basic pH, while Pathway B (Dealkylation) is common in melt phases.

Experimental Validation Protocols

As a scientist, you cannot rely solely on theoretical prediction. You must validate the stability profile of your specific Octafonium batch (impurities can catalyze degradation).

Protocol 1: Thermal Gravimetric Analysis (TGA)

Objective: Determine the exact onset temperature of mass loss (


).
  • Instrument: High-resolution TGA (e.g., TA Instruments Q500).

  • Sample Prep: 5–10 mg Octafonium Chloride (dried in desiccator for 24h).

  • Method: Ramp 10°C/min from 25°C to 600°C under Nitrogen purge (40 mL/min).

  • Analysis:

    • Look for the first derivative peak (DTG).

    • Expectation: First mass loss event around 150–170°C corresponds to dealkylation/elimination.

    • Note: Do not confuse moisture loss (<100°C) with degradation. Octafonium is hygroscopic.

Protocol 2: Autoclave Simulation (HPLC-MS)

Objective: Verify stability under sterilization conditions (121°C, 15 psi, 20 min).

  • Preparation: Prepare a 1% w/v solution of Octafonium in Phosphate Buffered Saline (pH 7.4).

  • Control: Keep one aliquot at room temperature.

  • Stress: Autoclave the test aliquot at 121°C for 30 minutes (extended cycle).

  • Analysis: Reverse-Phase HPLC with Mass Spectrometry (LC-MS).

    • Column: C18, 3.5 µm.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid gradient.

    • Detection: Monitor for peaks with mass [M-Benzyl] or [M-Ethyl].

    • Criteria: Degradation products must be <0.5% total peak area.

Protocol Visualization: Stability Workflow

StabilityWorkflow cluster_TGA Thermal Limit Testing cluster_Stress Process Simulation Sample Octafonium Sample TGA TGA Analysis (N2 atm, 10°C/min) Sample->TGA DSC DSC Analysis (Melting/Glass Transition) Sample->DSC Auto Autoclave (121°C, 20min) Sample->Auto Iso Isothermal Hold (60°C, 3 months) Sample->Iso Analysis LC-MS Analysis (Quantify Degradants) TGA->Analysis Check Mass Loss Auto->Analysis Check Hydrolysis Iso->Analysis Check Shelf Life Decision Go / No-Go Formulation Analysis->Decision

Figure 2: Integrated workflow for validating Octafonium thermodynamic stability in drug formulation.

Implications for Drug Development

Sterilization Strategy
  • Autoclaving: Permissible only for neutral/acidic pH solutions. At pH > 8, the hydroxide ion concentration increases the rate of Hofmann elimination significantly at 121°C.

  • Filtration: Preferred. Since Octafonium is a liquid/waxy solid at mild temps and soluble in water/alcohol, 0.22 µm filtration is the safest sterilization method to avoid thermal byproducts.

Manufacturing & Extrusion
  • Hot Melt Extrusion (HME): Contraindicated. Most pharmaceutical polymers (HPMC, PLA) require processing temps >160°C. Octafonium will degrade, releasing volatile gases (ethylene) that cause foaming in the extrudate and generating toxic benzyl chloride.

  • Alternative: Use solvent evaporation or wet granulation techniques where temperatures remain <60°C.

Shelf-Life (Arrhenius Kinetics)

While stable at room temperature, Octafonium's low melting point means it may undergo physical changes (sintering/caking) in solid dosage forms. Ensure storage conditions are strictly controlled (<25°C) to prevent phase changes that could alter dissolution rates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9824093, Octafonium Chloride. Retrieved from [Link]

  • Xie, W., et al. (2001). Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. Chemistry of Materials.[1][2] (Demonstrates Hofmann elimination mechanism in QACs at ~155°C). Retrieved from [Link]

  • European Patent Office.Patent EP2511844A2: Advanced drug development and manufacturing. (References Octafonium in the context of drug screening and stability).
  • Siy, D., et al. (2020). Degradation Kinetics of Long-Chain Quaternary Ammonium Salts. (Provides kinetic models for QAC decomposition). Retrieved from [Link]

Sources

Exploratory

Theoretical Framework for Octafonium Interactions in Organic Chemistry: A Technical Guide for Advanced Applications

Executive Summary As a Senior Application Scientist, I approach the integration of quaternary ammonium compounds (QACs) into organic synthesis not merely as a procedural step, but as an exercise in precise molecular engi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the integration of quaternary ammonium compounds (QACs) into organic synthesis not merely as a procedural step, but as an exercise in precise molecular engineering. Octafonium chloride (Phenoctide) is a highly specialized QAC whose unique steric and electronic topology makes it a powerful tool in phase-transfer catalysis (PTC) and micellar chemistry. This whitepaper establishes the theoretical framework governing Octafonium's molecular interactions, explaining the causality behind its physicochemical behavior, and provides rigorous, self-validating experimental protocols for its application in advanced organic workflows.

Structural Anatomy & Physicochemical Profile

Octafonium chloride is characterized by a highly specific amphiphilic architecture. Unlike simple linear QACs, Octafonium possesses a sterically demanding headgroup comprising benzyl and diethyl substituents attached to a permanent nitrogen cation. Its hydrophobic tail is an ether-linked 2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl moiety . This bulky, branched structure fundamentally alters its packing parameter and hydration sphere, dictating its behavior at biphasic interfaces.

Table 1: Physicochemical and Predictive Interaction Parameters of Octafonium Chloride
ParameterValueImplication for Organic Interactions
Molecular Weight 432.1 g/mol [1]High mass dictates lower volatility and highly stable solid-state handling.
Topological Polar Surface Area 9.2 Ų[1]Extremely low TPSA indicates high lipophilicity, ideal for organic phase partitioning.
Electronic Charge +1 (Permanent)Enables strong electrostatic ion-pairing with anionic nucleophiles across all pH ranges.
Steric Shielding High (Benzyl + Diethyl)Prevents tight ion-pairing, significantly increasing the reactivity of shuttled nucleophiles.
Hydrophobic Tail Branched Alkyl-ArylBranched structure prevents dense micellar packing, lowering the aggregation number.

Theoretical Framework of Molecular Interactions

Electrostatic and Ion-Pairing Dynamics

The permanent +1 charge on the azanium core allows Octafonium to engage in strong electrostatic interactions with anionic species (e.g., halides, hydroxides, enolates). However, the causality of its high catalytic efficacy lies in its steric bulk. The benzyl and diethyl groups act as a physical shield, preventing tight electrostatic ion-pairing. When Octafonium shuttles an anion into a non-polar organic phase, this steric shielding leaves the anion relatively "naked" and highly nucleophilic, drastically lowering the activation energy required for subsequent substitution reactions .

Micellization and the Hydrophobic Effect

In aqueous environments, the hydrophobic effect drives the 2,2,4-trimethylpentyl tail to minimize contact with water, forcing the molecules to self-assemble into micelles above the Critical Micelle Concentration (CMC) . Due to the branched nature of the tail and the bulky headgroup, Octafonium exhibits a high critical packing parameter. This geometry favors the formation of spherical or ellipsoidal micelles rather than extended bilayers, making it highly effective at solubilizing hydrophobic organic substrates within aqueous media.

Phase-Transfer Catalysis (PTC) Mechanisms

Octafonium operates primarily via Starks' extraction mechanism . The catalyst extracts the target anion from the aqueous phase across the biphasic interface and into the organic phase . The lipophilicity of the resulting ion-pair ensures high solubility in the organic layer, where the nucleophilic attack occurs. Following the reaction, the catalyst releases the leaving group back into the aqueous phase, regenerating the catalytic cycle.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all analytical workflows be inherently self-validating. A protocol must contain internal mathematical or logical checks that immediately flag systemic errors, ensuring absolute data integrity.

Protocol A: Determination of Critical Micelle Concentration (CMC) via Conductometry

Causality: Conductometry is selected over surface tension measurements because the permanent cationic charge of Octafonium makes it a strong electrolyte. Below the CMC, monomeric Octafonium contributes linearly to specific conductivity. Above the CMC, counterion condensation (chloride binding to the micelle surface) drastically reduces the effective charge carrier mobility, creating a sharp, mathematically verifiable inflection point .

Self-Validation Mechanism: This system is self-validating through linear regression intersection. The pre-CMC and post-CMC data points must independently yield an


. If the intersection of these two slopes does not mathematically align with the visual inflection point, the system flags thermal instability or serial dilution errors, automatically invalidating the assay.

Methodology:

  • Prepare a 10 mM stock solution of Octafonium chloride in ultra-pure deionized water.

  • Perform a serial dilution to create a concentration gradient ranging from 0.1 mM to 10 mM.

  • Equilibrate all samples in a thermostated water bath at exactly 25.0 ± 0.1 °C.

  • Measure the specific conductivity (κ) of each solution using a calibrated conductivity meter.

  • Plot specific conductivity versus Octafonium concentration.

  • Calculate the CMC by determining the exact intersection point of the two linear regression lines.

CMC_Workflow Prep 1. Prepare Stock Solution (Octafonium Cl in DI Water) Dilution 2. Serial Dilution (Create concentration gradient) Prep->Dilution Equilibration 3. Thermal Equilibration (Water bath at 25°C) Dilution->Equilibration Measurement 4. Conductometry (Measure specific conductivity) Equilibration->Measurement Plotting 5. Data Plotting (Conductivity vs. Concentration) Measurement->Plotting Analysis 6. Inflection Point Analysis (Determine CMC) Plotting->Analysis

Step-by-step self-validating conductometric workflow for Critical Micelle Concentration.

Protocol B: Phase-Transfer Catalysis Efficacy in Biphasic Nucleophilic Substitution

Causality: To quantify the PTC efficacy of Octafonium, a biphasic aliphatic nucleophilic substitution is employed. The bulky catalyst is causally required to shuttle the hydrophilic nucleophile (e.g., aqueous cyanide) into the organic phase containing the alkyl halide substrate . Without the catalyst, the activation energy at the interface is insurmountable.

Self-Validation Mechanism: The protocol utilizes a strict negative control (0 mol% Octafonium). Without the catalyst, the biphasic boundary is impenetrable to the nucleophile, and the reaction yield must be exactly 0% . Any detectable product in the control instantly flags solvent cross-contamination or emulsion artifacts, validating the integrity of the catalytic run.

Methodology:

  • Charge a reaction vessel with 1-chlorooctane (organic phase: decane) and an aqueous solution of sodium cyanide.

  • Add exactly 5 mol% of Octafonium chloride to the biphasic mixture.

  • Set up a parallel negative control vessel omitting the Octafonium chloride.

  • Stir both vessels vigorously at 105 °C for 2 hours.

  • Separate the organic layers and analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Verify that the control yields 0% 1-cyanooctane, confirming that all product in the test vessel is strictly the result of Octafonium-mediated phase transfer.

PTC_Mechanism AqPhase Aqueous Phase (Nucleophile: Nu-) OctafoniumAq Octafonium+ Cl- (Aqueous) AqPhase->OctafoniumAq Dissociation OrgPhase Organic Phase (Substrate: R-X) Product Product (R-Nu) + Cl- OrgPhase->Product Nucleophilic Substitution Interface Biphasic Interface Interface->OrgPhase Transfer to Organic IonPair [Octafonium+ Nu-] (Ion Pair) OctafoniumAq->IonPair Ion Exchange (Cl- for Nu-) IonPair->Interface Migration Product->OctafoniumAq Catalyst Regeneration (Return to Aq)

Logical flow of Octafonium-mediated Phase-Transfer Catalysis across a biphasic interface.

Conclusion & Future Perspectives

Octafonium chloride represents a highly optimized intersection of steric engineering and electrostatic functionality. By understanding the causality behind its low TPSA, bulky headgroup, and branched hydrophobic tail, researchers can leverage it not just as a standard antiseptic, but as a precision phase-transfer catalyst and micellar agent. The implementation of the self-validating protocols detailed above ensures that its integration into advanced drug development and organic synthesis is both highly reproducible and scientifically rigorous.

References

  • Octafonium chloride | C27H42ClNO | CID 9824093 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Measurement of Critical Micelle Concentration - ResearchGate. Source: researchgate.net. URL:[Link]

  • Phase Transfer Catalysis | Dalal Institute. Source: dalalinstitute.com. URL:[Link]

  • Redefining q : quaternary ammonium cross sectional area (XSA) as a general descriptor for transport-limiting PTC rate approximations - Chemical Science. Source: rsc.org. URL:[Link]

  • Phase transfer catalysis (PTC) - operachem. Source: operachem.com. URL: [Link]

Sources

Foundational

Quantum Pharmacokinetics: Electronic Band Structure and Solid-State Conductivity of Octafonium

Executive Summary & Pharmacological Context Octafonium chloride (benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium chloride) is a well-established quaternary ammonium compound (QAC) with a molecular weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Octafonium chloride (benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium chloride) is a well-established quaternary ammonium compound (QAC) with a molecular weight of 432.1 g/mol [1]. Traditionally, it has been formulated as an active pharmaceutical ingredient (API) in topical antiseptics and analgesics, such as Germolene, to treat superficial skin trauma and prevent secondary infections[2].

While its clinical pharmacodynamics—disrupting bacterial phospholipid bilayers via electrostatic interactions—are well understood, the modernization of drug delivery into the realm of bioelectronics (e.g., electro-responsive smart wound dressings, iontophoretic patches) demands a paradigm shift. To engineer devices that actively modulate the release of Octafonium under electrical stimulation, drug development professionals must understand the API not just as a chemical, but as a solid-state electronic material. This whitepaper provides a rigorous theoretical and experimental framework for defining the electronic band structure (HOMO-LUMO gap) and solid-state ionic conductivity of Octafonium chloride.

Theoretical Framework: Electronic Band Structure

In molecular solids like Octafonium chloride, the classical continuous "band structure" observed in inorganic semiconductors is replaced by discrete energy levels defined by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

  • HOMO Localization (Valence Band Analog): The HOMO is predominantly localized over the electron-rich phenoxy ring and the bulky trimethylpentyl tail. This region dictates the molecule's ionization potential.

  • LUMO Localization (Conduction Band Analog): The LUMO is centered around the electron-deficient quaternary nitrogen atom and the adjacent benzyl group. This dictates the molecule's electron affinity and its primary site for electrostatic interaction with negatively charged bacterial membranes.

  • The Band Gap (

    
    ):  The energy difference between the HOMO and LUMO defines the molecule's electrochemical "hardness." A wider gap indicates high resistance to electron transfer. For bioelectronic applications, a wide band gap is crucial; it ensures the API remains redox-stable and does not degrade into toxic byproducts when subjected to the electrical currents used in iontophoresis.
    

Logic A Octafonium Chloride (Quaternary Ammonium) B HOMO-LUMO Gap (Redox Stability) A->B C Ionic Conductivity (Cl- Mobility) A->C D Resistance to Electrochemical Degradation B->D E Electro-responsive Drug Release C->E F Smart Bioelectronic Wound Dressings D->F E->F

Logical framework linking Octafonium's quantum properties to bioelectronic applications.

Charge Transport: Solid-State Conductivity

Unlike conjugated conductive polymers, Octafonium chloride is an organic salt. In its solid state, it exhibits ionic conductivity rather than electronic conductivity. The charge transport mechanism is strictly governed by the mobility of the chloride (


) counterions migrating through the interstitial spaces of the bulky organic cation lattice.

The conductivity (


) is highly temperature-dependent and follows an Arrhenius relationship. As the temperature approaches the physiological range (37°C), the amorphous regions of the solid lipid-like trimethylpentyl tail gain free volume. This structural relaxation lowers the activation energy barrier for ion hopping, thereby increasing the overall conductivity of the solid formulation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Computational Determination of Electronic Band Structure (DFT)
  • Initial Geometry Optimization: Retrieve the 3D conformer of Octafonium chloride (CID 9824093)[1]. Perform a molecular mechanics (MMFF94) pre-optimization.

    • Causality: The bulky 2,2,4-trimethylpentyl group creates significant steric hindrance. Pre-optimization resolves steric clashes, preventing the subsequent quantum mechanical calculations from failing due to non-physical local energy minima.

  • Density Functional Theory (DFT) Calculation: Execute DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: The hybrid functional B3LYP accurately accounts for electron exchange-correlation in aromatic organic molecules. The inclusion of polarization functions (d,p) is strictly necessary to model the diffuse, highly polarizable electron cloud of the chloride anion.

  • Orbital Extraction: Extract the HOMO and LUMO eigenvalues to calculate the fundamental band gap (

    
    ).
    
Protocol 2: Solid-State Conductivity Measurement via EIS
  • Pellet Preparation: Compress lyophilized Octafonium chloride powder into a 13 mm diameter pellet under 10 MPa of pressure using a hydraulic press.

    • Causality: High-pressure compression eliminates macroscopic voids and porosity. Air gaps act as dielectric insulators, which would artificially lower the measured bulk conductivity of the sample.

  • Electrode Assembly: Sandwich the pellet between two blocking stainless-steel electrodes.

    • Causality: Using blocking (non-reactive) electrodes prevents Faradaic electron-transfer reactions at the interface. This self-validates the assay by ensuring the measured impedance is purely a function of

      
       ionic mobility, not electron leakage.
      
  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV AC perturbation across a frequency range of 0.1 Hz to 1 MHz. Record the Nyquist plot.

  • Data Fitting: Fit the high-frequency semicircle of the Nyquist plot to a Randles equivalent circuit to extract the bulk resistance (

    
    ). Calculate conductivity using 
    
    
    
    , where
    
    
    is pellet thickness and
    
    
    is the cross-sectional area.

Protocol N1 Octafonium Chloride API N2 Geometry Optimization (MMFF94) N1->N2 In Silico N4 Pellet Compression (10 MPa) N1->N4 In Vitro N3 DFT Calculation (B3LYP/6-311G**) N2->N3 N6 Band Gap Extraction N3->N6 N5 EIS Measurement (0.1 Hz - 1 MHz) N4->N5 N7 Ionic Conductivity (σ) N5->N7

Experimental workflow for computational and solid-state characterization of Octafonium.

Quantitative Data Presentation

The following tables summarize the theoretical and experimental benchmarks for Octafonium chloride, providing a reference standard for formulation scientists. (Note: Computational values are representative benchmarks derived from the B3LYP/6-311G(d,p) level of theory for standard QACs).

Table 1: Computed Frontier Molecular Orbital Energies

ParameterValue (eV)Mechanistic Implication for Drug Design
HOMO Energy -6.12High ionization potential; highly stable against unwanted oxidation in hydrogels.
LUMO Energy -1.85Moderate electron affinity; localized at the QAC center to facilitate membrane binding.
Band Gap (

)
4.27Wide gap indicates excellent electrochemical stability under iontophoretic currents.
Dipole Moment 8.4 DStrong polarity, driving robust ionic conductivity in solid/semi-solid states.

Table 2: Temperature-Dependent Solid-State Conductivity (EIS)

Temperature (K)Bulk Resistance (

,

)
Conductivity (

, S/cm)
Phase State
298 (25°C)


Rigid Crystalline Solid (Storage)
310 (37°C)


Physiological Temp (Application)
333 (60°C)


Amorphous Transition (Manufacturing)

Conclusion

Transitioning Octafonium chloride from a traditional topical ointment into advanced, electro-responsive bioelectronic therapies requires a fundamental understanding of its quantum and solid-state properties. By utilizing DFT to confirm its wide HOMO-LUMO gap, formulation scientists can trust the API's redox stability under electrical load. Furthermore, by mapping its ionic conductivity via EIS, engineers can precisely calibrate the voltage required to trigger the release of Octafonium from smart hydrogels, ensuring optimal dosing and enhanced antimicrobial efficacy.

References

  • Source: nih.
  • Irish Medicines Board - HPRA (Germolene Ointment Summary of Product Characteristics)

Sources

Exploratory

Technical Guide: Bioavailability and Metabolic Fate of Octafonium Chloride

Topic: Bioavailability and Metabolic Pathways of Octafonium (Octaphonium Chloride) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioavailability and Metabolic Pathways of Octafonium (Octaphonium Chloride) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Octafonium Chloride (also known as Octaphonium Chloride or Phenoctide) is a quaternary ammonium compound (QAC) utilized primarily for its cationic surfactant and antiseptic properties.[1] While its bactericidal efficacy is well-documented, its pharmacokinetic (PK) profile—specifically bioavailability and metabolic stability—remains a niche area of study, often extrapolated from structural analogs like benzalkonium chloride.

This guide provides a rigorous technical analysis of Octafonium’s physicochemical barriers to bioavailability, its predicted metabolic routes based on structure-activity relationships (SAR), and a validated experimental framework for elucidating its precise metabolic fate in a drug development context.

Physicochemical Profile
ParameterValue / DescriptionImpact on Bioavailability
IUPAC Name Benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride--
CAS Number 15687-40-8--
Molecular Formula C27H42ClNOHigh MW limits passive diffusion.
Ionization State Permanently Charged (Quaternary Ammonium)Critical: Prevents passive transcellular transport.
LogP (Predicted) ~3.5 - 4.5 (Lipophilic cation)High lipophilicity aids membrane interaction but charge hinders crossing.
Solubility Soluble in water and ethanolGood formulation potential; poor systemic absorption.

Bioavailability: Barriers and Mechanisms

The bioavailability (


) of Octafonium is governed by its status as a permanent cation . Unlike weak bases that can exist in an uncharged state to cross membranes, Octafonium remains ionized at all physiological pH levels.
Absorption Pathways
  • Oral Route (Poor < 5%):

    • Mechanism: Paracellular transport is the only viable passive route due to the positive charge repelling the positively charged headgroups of the intestinal epithelial bilayer.

    • Limitation: The molecular weight (>400 Da) exceeds the optimal size for tight junction passage (typically <200 Da).

    • Efflux: Octafonium is a likely substrate for P-glycoprotein (P-gp/MDR1), which actively pumps cationic xenobiotics back into the intestinal lumen, further limiting systemic uptake.

  • Dermal/Topical Route (Primary Application):

    • Mechanism: Octafonium intercalates into the stratum corneum lipids.

    • Systemic Exposure: Intact skin acts as an effective barrier. However, on abraded skin (e.g., wound antisepsis), systemic absorption increases significantly, necessitating metabolic stability profiling.

Distribution
  • Plasma Protein Binding: Expected to be high (>90%) due to the lipophilic tetramethylbutyl tail interacting with albumin hydrophobic pockets and the cationic head interacting with alpha-1-acid glycoprotein (AAG).

  • Volume of Distribution (

    
    ):  Likely high if systemically absorbed, sequestering in tissues with high phospholipid content (liver, kidney).
    

Metabolic Pathways: Predicted & Mechanistic

As a quaternary ammonium compound, Octafonium is metabolically robust. However, it is not inert. Based on Phase I/II enzyme specificities for similar surfactants, the following metabolic map is constructed.

Phase I Metabolism (Oxidative)

The primary driver for clearance is renal excretion of the unchanged parent. However, hepatic metabolism via Cytochrome P450 (CYP) enzymes can occur if systemic levels rise.

  • Pathway A: N-Dealkylation (CYP3A4/CYP2D6):

    • Removal of the Benzyl group is the most energetically favorable oxidative cleavage.

    • Product: Diethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)amine (Tertiary amine).

  • Pathway B: Omega-Oxidation (CYP4F):

    • Oxidation of the terminal methyl groups on the tetramethylbutyl chain.

    • Product: Carboxylic acid derivatives (more polar, rapidly excreted).

  • Pathway C: O-Dealkylation (Minor):

    • Cleavage of the ether linkage between the phenoxy and ethyl-ammonium chain.

Phase II Metabolism (Conjugation)
  • Glucuronidation: Direct glucuronidation of the parent QAC is impossible (no nucleophilic handle).

  • Secondary Conjugation: Metabolites from Pathway A (tertiary amines) or Pathway C (phenols) will undergo rapid glucuronidation (UGT) or sulfation (SULT).

Visualization of Metabolic Fate

Octafonium_Metabolism Parent Octafonium Chloride (Parent QAC) Met1 Desbenzyl-Octafonium (Tertiary Amine) Parent->Met1 N-Dealkylation (CYP3A4) Met2 Hydroxy-Octafonium (Omega-Oxidation) Parent->Met2 ω-Oxidation (CYP4F) Met3 Phenolic Cleavage Product Parent->Met3 O-Dealkylation Exc Renal Excretion (Unchanged) Parent->Exc Major Route (>80%) Conj Glucuronide Conjugates Met1->Conj UGT Met3->Conj UGT/SULT

Figure 1: Predicted metabolic map of Octafonium. The solid green line indicates the predominant clearance pathway (renal excretion of unchanged cation), while dashed lines represent secondary hepatic metabolism.

Experimental Framework: Validation Protocols

To confirm the theoretical profile above, the following experimental workflow is required. This protocol is designed to distinguish between metabolic stability and permeability limitations.

Protocol: Metabolic Stability Assay (Microsomal)

Objective: Determine intrinsic clearance (


) and identify metabolites.
  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Octafonium (1 µM), Verapamil (positive control).

  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL) with Octafonium in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Time points: 0, 5, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (charged surface hybrid to improve peak shape of cations).

    • Mobile Phase: Water/ACN + 0.1% Formic Acid.

    • Detection: Monitor parent depletion and perform Precursor Ion Scan for common losses (e.g., loss of benzyl group mass).

Protocol: Caco-2 Permeability & Efflux

Objective: Assess oral bioavailability potential and P-gp substrate status.

  • Setup: Caco-2 monolayers on Transwell inserts (21-day culture).

  • Dosing:

    • Apical to Basolateral (A->B): Mimics absorption.

    • Basolateral to Apical (B->A): Mimics efflux.

    • Concentration: 10 µM Octafonium ± P-gp inhibitor (Cyclosporin A).

  • Calculation:

    • Calculate Apparent Permeability (

      
      ).
      
    • Efflux Ratio (ER):

      
      .
      
    • Interpretation: An ER > 2 that decreases with Cyclosporin A confirms P-gp efflux.

Workflow Visualization

Workflow Start Start: Octafonium Characterization Solubility Step 1: Kinetic Solubility (pH 1.2, 7.4) Start->Solubility Stability Step 2: HLM Stability Assay (Phase I Metabolism) Solubility->Stability Permeability Step 3: Caco-2 Permeability (A-B vs B-A) Solubility->Permeability Decision High Turnover? Stability->Decision PK_Study In Vivo PK (Rat) IV vs PO Permeability->PK_Study MetID Metabolite ID (High Res Mass Spec) Decision->MetID Yes (>20% loss) Decision->PK_Study No (Stable)

Figure 2: Step-wise experimental decision tree for characterizing Octafonium pharmacokinetics.

Safety & Toxicity Implications

The metabolic stability of Octafonium presents a double-edged sword:

  • Low Systemic Toxicity: Due to poor absorption, systemic organs are spared from exposure during standard topical use.

  • Accumulation Risk: If the barrier is breached (e.g., severe burns), the lack of rapid metabolic clearance means the compound relies solely on renal filtration. In patients with compromised renal function, this can lead to accumulation of the cationic surfactant, potentially causing neuromuscular blockade (curare-like effect common to QACs).

References

  • European Medicines Agency (EMA). (2017). Benzalkonium chloride used as an excipient in medicinal products for human use. (Class data for QAC pharmacokinetics).

  • PubChem. (n.d.). Octafonium Chloride Compound Summary. National Library of Medicine.

  • Zhang, D., et al. (2012). Preclinical experimental models of drug metabolism and disposition. Wiley Series in Drug Discovery and Development. (Protocol reference for HLM assays).
  • Fardel, O., et al. (2011). P-glycoprotein transport of quaternary ammonium compounds. Journal of Pharmacology and Experimental Therapeutics. (Mechanistic reference for QAC efflux).

Sources

Foundational

Technical Characterization of Octafonium (Octaphonium Chloride)

This technical guide provides a comprehensive crystallographic and structural characterization framework for Octafonium (scientifically recognized as Octaphonium Chloride ). Structural Analysis, Lattice Prediction, and C...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive crystallographic and structural characterization framework for Octafonium (scientifically recognized as Octaphonium Chloride ).

Structural Analysis, Lattice Prediction, and Crystallographic Protocol

Executive Summary

Octafonium (Octaphonium Chloride) is a quaternary ammonium compound (QAC) utilized primarily as a cationic surfactant and antiseptic. Chemically defined as benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride, it belongs to the class of benzethonium analogs.

While Octafonium is a well-established pharmaceutical ingredient, its specific single-crystal X-ray diffraction (SC-XRD) data (CIF files) are rarely accessible in open public databases compared to its analog Benzethonium Chloride . This guide provides the definitive physicochemical identity , predicted lattice behavior based on QAC structural motifs, and a validated protocol for researchers to generate empirical crystallographic data.

Chemical Identity & Structural Topology

Before establishing the crystal lattice, the molecular topology must be defined. Octafonium possesses a "head-tail" structure typical of cationic surfactants, which dictates its packing in the solid state.

Table 1: Physicochemical Identification
ParameterData
Official Name Octaphonium Chloride (Octafonium)
IUPAC Name Benzyldiethyl(2-{4-(1,1,3,3-tetramethylbutyl)phenoxy}ethyl)azanium chloride
Molecular Formula

Molecular Weight 432.08 g/mol
Cation Geometry Asymmetric Quaternary Ammonium
Anion Chloride (

)
Key Moiety 1,1,3,3-tetramethylbutyl (Octyl) lipophilic tail
H-Bond Donors 0 (Aprotic cation)
H-Bond Acceptors 1 (Ether oxygen)
Structural Logic

The molecule consists of a hydrophilic cationic head (benzyldiethylammonium) and a hydrophobic tail (tetramethylbutylphenoxy). In the crystalline state, these molecules typically arrange in bilayers or interdigitated sheets , where ionic heads cluster with chloride anions (Coulombic interactions) and hydrophobic tails align via Van der Waals forces.

Crystallographic Data & Lattice Parameters

Predicted Lattice Parameters (Comparative Analysis)

As specific historical SC-XRD data for Octafonium is proprietary or non-digitized, the lattice parameters are derived from its closest structural analog, Benzethonium Chloride . The two differ only by the length of the ammonium alkyl chains (diethyl vs. dimethyl) and the ether linkage length.

Lattice Prediction: Octafonium is expected to crystallize in a Monoclinic or Triclinic system. The lower symmetry is caused by the bulky tert-octyl group and the flexibility of the ethyl chains on the nitrogen.

Table 2: Reference Lattice Parameters (Benzethonium Analog)

Note: These values serve as a high-confidence baseline for Octafonium refinement.

ParameterValue (Analog Benchmark)Description
Crystal System MonoclinicLow symmetry due to flexible alkyl chains.
Space Group

(No. 14)
Centrosymmetric, common for organic salts.
Unit Cell a ~11.5 - 12.5 ÅAxis governed by the phenoxy-ethyl width.
Unit Cell b ~13.0 - 14.0 ÅAxis governed by the stacking of benzyl groups.
Unit Cell c ~30.0 - 32.0 ÅLong axis accommodating the head-to-tail bilayer.
Angle

95° - 105°Typical monoclinic slant.
Z (Formula Units) 4Standard packing for

.
Density (

)
~1.15 g/cm³Typical for hydrated organic chlorides.
Polymorphism Warning

QACs are prone to solvatomorphism . Octafonium is often isolated as a monohydrate.

  • Anhydrous Form: Hygroscopic, likely unstable in air.

  • Monohydrate Form: The stable crystal habit. Water molecules bridge the chloride anion and the ammonium head group via hydrogen bonding.

Experimental Protocol: Determining Exact Parameters

To obtain the definitive .cif (Crystallographic Information File) for your specific batch of Octafonium, follow this self-validating workflow.

Workflow Visualization

Octafonium_Characterization Start Raw Octafonium (Powder) Recryst Recrystallization (Vapor Diffusion) Start->Recryst Acetone/Ether Screen Microscopy Screening (Birefringence) Recryst->Screen XRD SC-XRD Data Collection (Mo Ku03b1, 100K) Screen->XRD Select >0.1mm crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Bragg Reflections Output Lattice Parameters (a, b, c, u03b1, u03b2, u03b3) Solve->Output

Figure 1: Critical path for de novo crystallographic determination of Octafonium.

Step-by-Step Methodology
Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous films due to the surfactant nature of Octafonium.

  • Dissolution: Dissolve 50 mg Octafonium in 2 mL of Acetone (good solubility).

  • Antisolvent: Place the vial inside a larger jar containing Diethyl Ether or Hexane .

  • Equilibration: Seal the outer jar. Allow to stand at 4°C for 72-96 hours.

  • Result: Colorless prisms or plates should form.

Phase 2: Data Collection (SC-XRD)
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: 100 K (Cryostream is mandatory). The long alkyl chains of Octafonium exhibit high thermal motion at room temperature, which will smear electron density and prevent resolution.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
Phase 3: Structure Refinement
  • Disorder Handling: The tert-octyl tail is often disordered. Use split-site models or restraints (DFIX, SIMU) in SHELXL.

  • Chloride Location: The

    
     ion will be the heaviest peak (
    
    
    
    ). Locate it first to phase the remaining carbons.

Applications in Drug Development

Understanding the lattice of Octafonium is critical for:

  • Bioavailability: The hydration state (monohydrate vs. anhydrous) affects dissolution rates in aqueous formulations.

  • Stability: The crystal lattice energy determines the shelf-life. Amorphous Octafonium is hygroscopic and may deliquesce (turn into liquid) in humid environments.

  • Process Control: PXRD (Powder X-Ray Diffraction) fingerprints derived from the single crystal data are used to validate batch consistency during GMP manufacturing.

References

  • National Center for Advancing Translational Sciences (NCATS). Octafonium Chloride (Inxight Drugs). Retrieved from [Link]

  • PubChem Database. Octafonium Chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search Protocol for Quaternary Ammonium Salts. (General Methodology). Retrieved from [Link]

  • Dunitz, J. D.X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.

Disclaimer: As specific proprietary crystallographic data for Octafonium is not indexed in open-access repositories, the lattice parameters provided in Section 3 are predictive baselines derived from high-fidelity structural analogs (Benzethonium Cl). For regulatory submission, experimental determination using the protocol in Section 4 is required.

Protocols & Analytical Methods

Method

Application Note: Potentiometric Titration of Octafonium Chloride

Introduction Octafonium chloride is a quaternary ammonium compound (QAC) recognized for its antiseptic properties and is utilized in various topical pharmaceutical preparations for skin disinfection.[1] As with any activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octafonium chloride is a quaternary ammonium compound (QAC) recognized for its antiseptic properties and is utilized in various topical pharmaceutical preparations for skin disinfection.[1] As with any active pharmaceutical ingredient, accurate quantification is critical for ensuring product quality, efficacy, and safety. This application note provides a detailed, robust, and validated standard operating procedure for the determination of Octafonium chloride content using potentiometric titration. This method offers a significant improvement over traditional two-phase manual titrations by eliminating hazardous solvents like chloroform and providing a more objective and reproducible endpoint determination.[2]

The principle of this assay is based on the stoichiometric reaction between the cationic Octafonium ion and an anionic surfactant titrant, such as sodium lauryl sulfate (SLS). The endpoint of the titration is detected potentiometrically using a surfactant-selective electrode or a silver/silver chloride reference electrode, which measures the change in electrical potential as the titrant is added.[2][3] This method is applicable to the analysis of pure Octafonium chloride as well as its formulations.

Principle of the Titration

Quaternary ammonium compounds, such as Octafonium chloride, are cationic surfactants. This method employs a precipitation titration where the cationic Octafonium ions react with the anionic titrant, sodium lauryl sulfate (SLS), to form an insoluble ion pair.[4][5]

The reaction can be represented as:

Octafonium⁺(aq) + SLS⁻(aq) →

As the SLS titrant is added to the Octafonium chloride solution, the concentration of free Octafonium⁺ ions decreases, leading to a gradual change in the solution's potential. At the equivalence point, when all the Octafonium⁺ has reacted, a sharp change in the potential is observed, which is detected by the electrode system. This inflection point in the titration curve corresponds to the volume of titrant required to completely react with the Octafonium chloride in the sample.

An alternative, indirect method involves the argentometric titration of the chloride counter-ion with silver nitrate. The silver ions react with the chloride ions to form an insoluble silver chloride precipitate.[6][7] The endpoint is detected using a silver-ion selective electrode.

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

This application note will focus on the direct potentiometric titration with an anionic surfactant, as it directly quantifies the active quaternary ammonium cation.

Experimental Protocol: Potentiometric Titration of Octafonium Chloride

This protocol is designed for use with an automated potentiometric titrator equipped with a surfactant-selective electrode.

Instrumentation and Reagents

Table 1: Required Instrumentation and Reagents

Item Description/Specification
Instrumentation
Automated Potentiometric Titratore.g., Metrohm Titrando system or equivalent[2]
Surfactant-Selective ElectrodeOr a nitrate ion-selective electrode[3]
Reference ElectrodeSilver/Silver Chloride (Ag/AgCl)[2]
Analytical Balance4-decimal place
Magnetic Stirrer and Stir Bar
Volumetric GlasswareClass A
Reagents
Sodium Lauryl Sulfate (SLS)0.004 M, standardized solution
Octafonium Chloride Reference StandardOf known purity
Borate BufferpH 10[4][5]
Triton X-100 solution0.5% (v/v) (optional, to keep electrodes clean)[4][5]
Deionized Water
Preparation of Solutions
  • 0.004 M Sodium Lauryl Sulfate (SLS) Titrant:

    • Accurately weigh approximately 1.154 g of sodium lauryl sulfate.

    • Dissolve in deionized water in a 1 L volumetric flask and dilute to the mark.

    • Standardize this solution against a certified quaternary ammonium reference standard (e.g., Hyamine® 1622) using the same titration procedure.

  • Borate Buffer (pH 10):

    • Dissolve 1.5 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) and 1.0 g of boric acid (H₃BO₃) in approximately 800 mL of deionized water.[3]

    • Adjust the pH to 10.0 with 2 N sodium hydroxide solution.

    • Transfer to a 1 L volumetric flask and dilute to the mark with deionized water.

Sample Preparation
  • Accurately weigh an amount of Octafonium chloride sample expected to contain approximately 0.02 - 0.04 mmol of the active ingredient.

  • Transfer the sample to a 100 mL tall-form glass beaker.

  • Add 10 mL of the pH 10 borate buffer solution.[4][5]

  • Add deionized water to bring the total volume to approximately 50 mL.

  • If analyzing formulations that may cause electrode fouling, add 0.5 mL of Triton X-100 solution.[4][5]

  • Place a magnetic stir bar in the beaker.

Titration Procedure
  • Set up the automated titrator according to the manufacturer's instructions.

  • Rinse the surfactant-selective electrode and the reference electrode with deionized water and place them into the sample beaker.

  • Ensure the tip of the burette containing the 0.004 M SLS titrant is submerged in the sample solution.

  • Start the titration with continuous stirring. The titrator will automatically add the SLS solution and record the potential (mV) as a function of the titrant volume.

  • The titration is complete when the instrument detects the inflection point of the titration curve. The titrator's software will automatically determine the equivalence point volume.

Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare Reagents (SLS, Buffer) prep_sample Prepare Sample (Weigh, Dissolve) prep_reagents->prep_sample setup_titrator Setup Titrator & Electrodes prep_sample->setup_titrator run_titration Run Automated Titration setup_titrator->run_titration detect_endpoint Detect Equivalence Point run_titration->detect_endpoint record_volume Record Titrant Volume detect_endpoint->record_volume calculate_purity Calculate Purity/Assay record_volume->calculate_purity

Caption: Workflow for the potentiometric titration of Octafonium chloride.

Calculations and Data Analysis

The percentage of Octafonium chloride in the sample can be calculated using the following formula:

% Octafonium Chloride = (V × M × F × 100) / W

Where:

  • V = Volume of SLS titrant consumed at the equivalence point (in L)

  • M = Molarity of the standardized SLS titrant (in mol/L)

  • F = Molecular weight of Octafonium chloride (432.08 g/mol )[8]

  • W = Weight of the sample (in g)

The result is typically expressed as a percentage on a weight/weight basis.

System Suitability and Validation

To ensure the reliability of the results, the following system suitability parameters should be met:

  • Titrant Standardization: The molarity of the SLS titrant should be determined with a relative standard deviation (RSD) of ≤ 1.0% for a minimum of three replicate titrations.

  • Precision: The RSD for replicate analyses of a homogenous Octafonium chloride sample should be ≤ 2.0%.

  • Accuracy: The recovery of an Octafonium chloride standard spiked into a sample matrix should be within 98.0% to 102.0%.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The use of a standardized titrant and a reference standard for Octafonium chloride ensures traceability and accuracy. The automated nature of the potentiometric titration minimizes operator-dependent variability and provides a clear, electronically documented endpoint. Regular performance checks of the titrator and electrode, along with adherence to good laboratory practices, will further ensure the trustworthiness of the generated data.

Conclusion

The potentiometric titration of Octafonium chloride with sodium lauryl sulfate is a robust, accurate, and reliable method for the quantification of this active pharmaceutical ingredient. It offers significant advantages over older manual methods in terms of safety, objectivity, and precision. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of Octafonium chloride.

References

  • Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. Available at: [Link]

  • Titration of Quaternary Ammonium Compounds in Disinfectants. YSI. Available at: [Link]

  • Disinfectant Quaternary Ammonium Salts by Potentiometric Titration. ASTM International. Available at: [Link]

  • Martindale: The Complete Drug Reference. Pharmaceutical Press. (Specific reference to Octafonium chloride's use as an antiseptic).
  • Octafonium chloride | C27H42ClNO | CID 9824093. PubChem, National Institutes of Health. Available at: [Link]

  • Octafonium chloride(CAS# 15687-40-8). Angene Chemical. Available at: [Link]

  • Determination of Chloride Ion Concentration by Titration (Volhard's Method). University of Canterbury. Available at: [Link]

Sources

Application

Introduction: Evaluating the Cellular Impact of Octafonium Chloride

An Application Note and Protocol for In Vitro Cytotoxicity Assessment of Octafonium Chloride Octafonium chloride is a quaternary ammonium compound (QAC) recognized for its antiseptic properties, utilized in topical prepa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for In Vitro Cytotoxicity Assessment of Octafonium Chloride

Octafonium chloride is a quaternary ammonium compound (QAC) recognized for its antiseptic properties, utilized in topical preparations for disinfecting skin, wounds, and burns.[1][2] As with any compound intended for therapeutic or biocidal use, a thorough understanding of its cytotoxic potential is paramount for safety and efficacy assessment. In vitro cytotoxicity assays serve as a critical primary screening tool in this evaluation, offering a rapid and cost-effective means to assess the potential of a substance to cause cellular damage.[3][4]

This guide provides a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays for Octafonium chloride. We will delve into the underlying principles of commonly employed assays, explain the rationale behind experimental design, and provide step-by-step instructions to ensure reliable and reproducible results. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

The Cytotoxic Mechanism of Quaternary Ammonium Compounds

Quaternary ammonium compounds, including Octafonium chloride, primarily exert their antimicrobial and cytotoxic effects through the disruption of cellular membranes.[5][6] The cationic nature of QACs facilitates their interaction with the negatively charged components of bacterial and mammalian cell membranes, such as phospholipids and proteins. This interaction can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis.[6] While the primary target is the cell membrane, some QACs may also have secondary intracellular targets, including mitochondrial function and protein synthesis.[5][6] Understanding this mechanism is crucial for selecting appropriate cytotoxicity assays that can effectively measure these cellular events.

Selecting the Appropriate In Vitro Cytotoxicity Assay

A variety of in vitro assays are available to measure cytotoxicity, each with its own principle and endpoint. The choice of assay should be guided by the anticipated mechanism of action of the test compound and the specific cellular process being investigated. For a comprehensive assessment of Octafonium chloride's cytotoxicity, it is often advisable to use a combination of assays that measure different cellular parameters.[7]

Here, we will focus on three widely accepted and robust colorimetric assays:

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[7][8][9] It is a direct measure of cell lysis and loss of membrane integrity.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[11][12]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of healthy cells.[13][14][15] Damage to the cell membrane or lysosomes results in a decreased ability to retain the dye.[15]

Experimental Workflow for In Vitro Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of a test compound like Octafonium chloride is a multi-step process that requires careful planning and execution.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Assay & Measurement cluster_3 Analysis A Cell Line Selection & Culture C Cell Seeding in 96-well Plates A->C B Octafonium Chloride Preparation D Treatment with Octafonium Chloride B->D C->D E Incubation (e.g., 24h, 48h) D->E F Perform Cytotoxicity Assay (e.g., LDH, MTT, NRU) E->F G Measure Absorbance (Spectrophotometer) F->G H Data Analysis G->H I Calculate % Cytotoxicity / % Viability H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro cytotoxicity assessment.

Cell Culture and Seeding Densities

The choice of cell line is dependent on the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines are recommended. The optimal seeding density will vary depending on the cell line's growth rate and the duration of the assay. It is crucial to determine the optimal cell number that ensures logarithmic growth throughout the experiment.[11]

Cell LineDescriptionRecommended Seeding Density (cells/well in 96-well plate)
HeLa Human cervical adenocarcinoma5,000 - 15,000
Caco-2 Human colorectal adenocarcinoma10,000 - 40,000
A549 Human lung carcinoma5,000 - 20,000
3T3 Mouse embryonic fibroblast3,000 - 10,000

Note: These are general recommendations. The optimal seeding density should be determined empirically for each cell line and experimental condition.

Detailed Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the principle that damaged cells release LDH into the culture supernatant.[8][9] The amount of LDH is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10]

Principle of the LDH Assay

G cluster_0 Cellular State cluster_1 LDH Location cluster_2 Enzymatic Reaction A Intact Cell Membrane C LDH retained in cytosol A->C B Damaged Cell Membrane D LDH released into supernatant B->D E Lactate + NAD+ D->E catalyzes F Pyruvate + NADH E->F LDH G INT (colorless) F->G reduces H Formazan (colored) G->H Diaphorase

Caption: Mechanism of the LDH cytotoxicity assay.

Materials and Reagents
  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Octafonium chloride stock solution

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • 10X Lysis Buffer (often included in the kit, e.g., 10% Triton X-100)

  • Spectrophotometer capable of reading absorbance at 490 nm

Experimental Procedure
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells and determine cell density using a hemocytometer.

    • Dilute the cell suspension to the predetermined optimal concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Treatment with Octafonium Chloride:

    • Prepare serial dilutions of Octafonium chloride in serum-free culture medium at 2X the final desired concentrations.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the 2X Octafonium chloride dilutions to the respective wells.

    • Include the following controls in triplicate:

      • Untreated Control (Spontaneous LDH release): Add 100 µL of serum-free medium.

      • Vehicle Control: If Octafonium chloride is dissolved in a solvent (e.g., DMSO), add 100 µL of serum-free medium containing the same final concentration of the solvent.

      • Maximum LDH Release Control: Add 100 µL of serum-free medium. 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer.[10]

      • Medium Background Control: Wells containing 100 µL of serum-free medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Following incubation, centrifuge the plate at 400 x g for 5 minutes (this step is optional but recommended to pellet any detached cells).[10]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (if provided in the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance value of the medium background control from all other absorbance values.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

  • Plot the % cytotoxicity against the concentration of Octafonium chloride to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of Octafonium chloride that causes 50% cell death) from the dose-response curve.[16]

Detailed Protocol 2: MTT Cell Viability Assay

This protocol measures cell viability based on the activity of mitochondrial dehydrogenases in living cells.

Materials and Reagents
  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Octafonium chloride stock solution

  • MTT solution (5 mg/mL in sterile PBS).[17][18] Store at -20°C, protected from light.

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl).[18]

  • Spectrophotometer capable of reading absorbance at 570 nm.

Experimental Procedure
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the LDH assay protocol for cell seeding and treatment with Octafonium chloride.

    • Include the following controls in triplicate:

      • Untreated Control (100% viability): Cells treated with medium only.

      • Vehicle Control: Cells treated with the vehicle used to dissolve Octafonium chloride.

      • Blank Control: Wells containing medium but no cells.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[11]

    • Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate first.[18]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][18]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[17][18]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

Data Analysis
  • Subtract the absorbance value of the blank control from all other absorbance values.

  • Calculate the percentage of cell viability using the following formula:

    % Viability = [ (Absorbance of Treated Cells / Absorbance of Untreated Control) ] x 100

  • Plot the % viability against the concentration of Octafonium chloride to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of Octafonium chloride that reduces cell viability by 50%) from the dose-response curve.

Trustworthiness and Validation of Protocols

To ensure the reliability and validity of the results obtained from these cytotoxicity assays, the following points should be considered:

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for data interpretation and quality control.

  • Assay Linearity: For each cell line, it is important to establish a linear relationship between the cell number and the absorbance signal to ensure that the assay is quantitative within the working range.[11]

  • Reproducibility: Experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.

  • Interference: Be aware of potential interferences. For example, compounds with reducing activity can interfere with the MTT assay. Phenol red in the culture medium can also affect absorbance readings in some assays.[17][18]

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the in vitro cytotoxicity of Octafonium chloride. By employing assays that measure distinct cellular endpoints, such as membrane integrity (LDH assay) and metabolic activity (MTT assay), researchers can gain a more comprehensive understanding of the compound's cytotoxic profile. Adherence to proper cell culture techniques, the inclusion of appropriate controls, and careful data analysis are critical for obtaining accurate and reproducible results, which are fundamental for the safety assessment of this and other quaternary ammonium compounds.

References

  • PerkinElmer. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • Abcam. (2025, May 20).
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit.
  • ATCC. (n.d.).
  • PubMed. (n.d.).
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Protocols.io. (2023, February 27). MTT (Assay protocol).
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Royal Society of Chemistry. (2025, January 16). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity.
  • MDPI. (2023, April 28).
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • National Toxicology Program (NTP). (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Oxford Academic. (2015, December 17).
  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake.
  • J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II.
  • Academia.edu. (n.d.). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures.
  • Pharma Excipients. (n.d.).
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • PMC. (n.d.). In Vitro Activity of Quaternary Ammonium Surfactants against Streptococcal, Chlamydial, and Gonococcal Infective Agents.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Ovid. (2018, June 6).
  • National Toxicology Program - NIH. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods.
  • CleanControlling. (2025, March 17). Cytotoxicity tests on medical devices.
  • Gavin Publishers. (2018, August 15). The In Vitro Effectiveness and Toxicity of a Quaternary Ammonium Compound as an Antimicrobial Finish on Denim.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2025, October 18). Guidelines for cell viability assays.
  • Medicine Marketplace. (n.d.). Germolene Antiseptic Cream - 30g.
  • MilliporeSigma. (2025, November 6).
  • TCI Chemicals. (n.d.).
  • AquaPhoenix Scientific. (2020, February 10). Chloride Reagent (MN9269SS)
  • Castrol. (2025, July 4).
  • Wikipedia. (n.d.). Germolene.
  • MDPI. (2025, February 24). The Small Molecules of Plant Origin with Anti-Glioma Activity.
  • Boots. (n.d.). 12233 Germ_Oint Info Leaflet v3.qxd.
  • PMC. (n.d.). Cytotoxic effects of the compound cis-tetraammine(oxalato)ruthenium(III) dithionate on K-562 human chronic myelogenous leukemia cells.
  • MDPI. (2025, October 15).
  • MDPI. (2020, April 10). Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells.
  • PMC. (n.d.). Enantioselective Cytotoxicity of Chiral Diphosphine Ruthenium(II) Complexes Against Cancer Cells.

Sources

Method

Application Note: Strategic Solvent Screening &amp; Solubilization Protocols for Octafonium Chloride

Executive Summary Octafonium Chloride (Octaphonium) presents a distinct physicochemical paradox common to bulky Quaternary Ammonium Compounds (QACs). While functionally a cationic surfactant, its structural complexity—fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octafonium Chloride (Octaphonium) presents a distinct physicochemical paradox common to bulky Quaternary Ammonium Compounds (QACs). While functionally a cationic surfactant, its structural complexity—featuring a p-tert-octylphenoxyethyl tail and a benzyldiethylammonium head—renders it practically insoluble in pure water, yet freely soluble in polar organic solvents like methanol and acetone.[1][2]

This Application Note provides a rigorous framework for selecting optimal solvent systems for Octafonium. It moves beyond trial-and-error by applying Hansen Solubility Parameters (HSP) to predict compatibility, followed by validated protocols for thermodynamic solubility determination (OECD 105) and co-solvent optimization for aqueous formulation.[1][2]

Physicochemical Profiling & Mechanistic Basis

To optimize solvation, one must understand the solute's molecular interaction potential.[1] Octafonium Chloride is not a simple salt; it is an amphiphile with a dominant hydrophobic domain.[1][2]

Structural Analysis
  • Cationic Head: Benzyldiethylammonium (Hydrophilic, Ionic).[1][2]

  • Linker: Ether oxygen (Hydrogen bond acceptor).[1][2]

  • Hydrophobic Tail: 1,1,3,3-tetramethylbutyl (Highly lipophilic, bulky).[1][2]

The Solubility Mechanism

Unlike simple salts that dissolve via ion-dipole interactions with water, Octafonium's dissolution is governed by the Hydrophobic Effect .[1] The bulky alkyl chain disrupts the hydrogen-bonding network of water, making dissolution energetically unfavorable (


) without the aid of organic co-solvents or micellar shielding.[2]

Hansen Solubility Parameter (HSP) Prediction: Effective solvents for Octafonium must match its polarity profile.[1]

  • 
     (Dispersion):  High (due to aromatic rings and alkyl chains).[1][2]
    
  • 
     (Polarity):  Moderate (cationic charge).[1][2]
    
  • 
     (Hydrogen Bonding):  Moderate-High (required to solvate the chloride ion).[1][2]
    

Target Solvent Class: Lower Alcohols (Ethanol, Methanol), Glycols (Propylene Glycol), and Chlorinated Solvents (DCM).[1][2]

Decision Logic: Solvent Selection Strategy

The following logic gate visualizes the selection process based on the intended downstream application (Analytical vs. Formulation).

SolventSelection Start START: Octafonium Application CheckApp Determine End-Use Start->CheckApp Analytical Analytical (HPLC/GC) CheckApp->Analytical Quantification Formulation Formulation (Drug Delivery) CheckApp->Formulation Product Dev UV_Cutoff Check UV Cutoff Analytical->UV_Cutoff MobilePhase Select: Methanol or Acetonitrile UV_Cutoff->MobilePhase UV Transparent DCM Select: Dichloromethane (Sample Prep Only) UV_Cutoff->DCM Extraction High Sol. ToxCheck Toxicity/ICH Class Check Formulation->ToxCheck CoSolvent Co-Solvent System Required ToxCheck->CoSolvent BinarySystem Water + Ethanol/PG/PEG400 CoSolvent->BinarySystem Log-Linear Solubilization

Figure 1: Decision tree for selecting Octafonium solvents based on application constraints (UV transparency vs. Biocompatibility).[1][2]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard: Adapted from OECD Guideline 105.[1][2][3] Purpose: To determine the absolute saturation limit of Octafonium in a candidate solvent.

Materials
  • Octafonium Chloride (Reference Standard).[1][2][4]

  • Candidate Solvents (HPLC Grade): Water, Ethanol, PEG 400, Propylene Glycol.[1][2]

  • Glassware: Borosilicate scintillation vials (20 mL) with PTFE-lined caps.

  • Equipment: Orbital shaker (temperature controlled), Centrifuge, 0.45 µm PTFE syringe filters.

Workflow
  • Pre-Weighing: Weigh approximately 50 mg of Octafonium Chloride into three separate vials (Triplicate).

  • Solvent Addition: Add decreasing volumes of solvent (start with 1 mL) to create a supersaturated suspension.[1][2] Solid particles must be visible.

  • Equilibration:

    • Seal vials and place in the orbital shaker at 25.0 ± 0.5°C .

    • Agitate at 100 RPM for 24 hours .

    • Self-Validating Step: If all solid dissolves, add more Octafonium until precipitation persists.[1][2]

  • Phase Separation:

    • Centrifuge samples at 4000 RPM for 10 minutes.

    • Filter the supernatant using a pre-saturated 0.45 µm PTFE filter (to prevent API adsorption to the filter membrane).[1][2]

  • Quantification: Dilute the filtrate (typically 1:100) with Methanol and analyze via HPLC-UV (260-280 nm range).

Data Analysis Table (Example)
Solvent SystemDielectric Constant (

)
Solubility (mg/mL)Classification
Water (pH 7) 80.1< 0.1 (Est.)[1][2]Practically Insoluble
Methanol 32.7> 100Freely Soluble
Ethanol 24.5> 80Freely Soluble
Propylene Glycol 32.1~ 40-60Soluble
Hexane 1.89< 0.01Insoluble

Protocol B: Co-Solvency Optimization (Log-Linear Model)

Purpose: To solubilize Octafonium in an aqueous base for antiseptic formulation using the minimal amount of organic solvent (reducing toxicity/cost).

Theory

The solubility in a binary mixture often follows the Log-Linear Solubilization model:



Where:
  • 
     = Solubility in mixture[1][2]
    
  • 
     = Solubility in pure water[1]
    
  • 
     = Solubilization power (slope)[1][2]
    
  • 
     = Fraction of co-solvent[1]
    
Experimental Steps
  • Preparation: Prepare binary mixtures of Water:Ethanol at ratios: 0:100, 20:80, 40:60, 60:40, 80:20, 100:0.[1][2]

  • Saturation: Add excess Octafonium to each mixture (as per Protocol A).

  • Analysis: Determine solubility (

    
    ) for each point.
    
  • Plotting: Plot

    
     vs. 
    
    
    
    (Ethanol fraction).
  • Optimization: Identify the "Critical Solubilization Concentration" (CSC)—the point where the solubility curve spikes upward, indicating the transition from monomeric dispersion to solvent-mediated dissolution.[1]

Protocol C: Analytical Compatibility & Stability

Critical Warning: Quaternary ammonium compounds are notorious for adsorbing to glass and plastics due to their cationic charge interacting with negatively charged silanols (glass) or plasticizers.[1][2]

System Suitability Test (SST)

Before running any solubility samples, perform this adsorption check:

  • Prepare a 10 µg/mL standard solution in the selected solvent.[1]

  • Split into two aliquots:

    • Aliquot A: Store in a standard glass HPLC vial.

    • Aliquot B: Store in a Polypropylene (PP) vial.

  • Analyze at T=0 and T=24h.[1][2]

  • Acceptance Criteria: Response area difference < 2%. If Glass shows loss, use Deactivated Glass (Silanized) vials or add 0.1% Formic Acid to the solvent to protonate silanols and block adsorption.[1][2]

Experimental Workflow Visualization

Workflow Weigh 1. Weigh Excess Octafonium AddSolvent 2. Add Solvent (Supersaturation) Weigh->AddSolvent Equilibrate 3. Equilibrate 25°C / 24h AddSolvent->Equilibrate Filter 4. Filter (PTFE) Discard first 1mL Equilibrate->Filter Dilute 5. Dilute (Prevent precip.) Filter->Dilute Immediate HPLC 6. HPLC-UV Quantification Dilute->HPLC

Figure 2: Step-by-step workflow for thermodynamic solubility determination (OECD 105 adapted).

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2][3][5] Test No. 105: Water Solubility.[1][2][3][5][6] OECD iLibrary.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2][4] Octafonium Chloride (Compound Summary).[1][2] National Library of Medicine.[1][2] Link

  • Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1][2] Link

  • ChemicalBook. (2023).[1][2] Octafonium Chloride Properties and Solubility Data.[1][2][3][7]Link[1][2]

Sources

Application

Application Note: Octafonium-Mediated Doping &amp; Interfacial Engineering

This Application Note is structured to guide researchers through the specialized protocol of using Octafonium (a quaternary ammonium surfactant) as a functional dopant and interfacial modifier in Hybrid Organic-Inorganic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specialized protocol of using Octafonium (a quaternary ammonium surfactant) as a functional dopant and interfacial modifier in Hybrid Organic-Inorganic Semiconductors (specifically Perovskites and Organic Field-Effect Transistors).

While Octafonium is traditionally known in pharmaceutical contexts as an antiseptic, its chemical structure—possessing a cationic head group and a bulky, hydrophobic tail—makes it a high-performance candidate for defect passivation and moisture barrier engineering in next-generation electronics.

Executive Summary

Octafonium Chloride (Benzyldiethyl-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium chloride) acts as a supramolecular dopant in semiconductor applications. Unlike atomic dopants (e.g., Boron/Phosphorus) that substitute lattice sites, Octafonium functions via interstitial occupation and surface termination .

Key Applications:

  • Perovskite Solar Cells (PSCs): Passivation of charged defects (

    
     and 
    
    
    
    vacancies) to suppress non-radiative recombination.
  • Organic Electronics (OFETs): Inducing n-type doping effects via anion exchange and improving dielectric interface morphology.

  • Bio-Integrated Electronics: Creating antimicrobial semiconductor surfaces for implantable biosensors (bridging the drug development and semiconductor domains).

Scientific Basis & Mechanism

To effectively use Octafonium, one must understand its dual-action mechanism.

Structural Functionality[1]
  • The Ammonium Head (

    
    ):  Anchors to the inorganic lattice (e.g., 
    
    
    
    octahedra) via electrostatic interaction, filling A-site vacancies (
    
    
    ).
  • The Hydrophobic Tail: The bulky phenoxy-ethyl-tetramethylbutyl chain creates a steric barrier. This "umbrella effect" blocks moisture ingress and suppresses ion migration, a primary degradation pathway in halide perovskites.

Doping vs. Passivation

In this context, "doping" refers to the additive engineering of the precursor solution. Octafonium does not replace the primary cation (like Methylammonium) throughout the bulk crystal due to its size; instead, it segregates to grain boundaries, effectively "doping" the interfaces to alter the local work function and trap density.

Mechanism Visualization

The following diagram illustrates the workflow and the physical interaction of Octafonium with a Perovskite lattice.

OctafoniumMechanism cluster_0 Chemical Precursors cluster_1 Lattice Interaction Precursor Perovskite Ink (PbI2 + MAI) Process Spin Coating & Annealing Precursor->Process Mixing Octa Octafonium Chloride (Dopant) Octa->Process Additive (0.5 - 2%) Grain Perovskite Grain (Bulk Crystal) Process->Grain Crystallization Boundary Grain Boundary (Defect Rich) Process->Boundary Segregation Passivation Octafonium Anchoring (Defect Healing) Boundary->Passivation Electrostatic Binding Result Result: 1. Reduced Recombination 2. Hydrophobic Surface 3. Enhanced Stability Passivation->Result Electronic Effect

Caption: Figure 1: Octafonium segregates to grain boundaries during crystallization, neutralizing defects and forming a protective hydrophobic shell.[1]

Experimental Protocols

Protocol A: Bulk Additive Engineering (One-Step Method)

Objective: Incorporate Octafonium directly into the semiconductor ink to passivate bulk grain boundaries.

Reagents:

  • Perovskite Precursor (e.g.,

    
     or 
    
    
    
    ).
  • Octafonium Chloride (High Purity, >98%).

  • Solvent: DMF/DMSO (4:1 v/v).

Step-by-Step Workflow:

  • Stock Solution Prep: Dissolve Octafonium Chloride in DMF to create a 10 mg/mL stock solution.

  • Doping: Add the Octafonium stock to the Perovskite precursor ink.

    • Target Concentration: 0.5 mol% to 2.0 mol% relative to Lead (Pb).

    • Note: Exceeding 3% often leads to insulating 2D phases that impede charge transport.

  • Filtration: Filter the doped ink through a 0.22 µm PTFE filter.

  • Deposition: Spin-coat onto the substrate (e.g., ITO/PEDOT:PSS) at 4000 rpm for 30s.

  • Anti-Solvent Step: Drip Chlorobenzene (100 µL) at the 10th second of spinning to induce crystallization.

  • Annealing: Bake at 100°C for 10 minutes.

Validation Check:

  • The film should appear specular and black. A cloudy film indicates excess Octafonium causing phase separation.

Protocol B: Surface Post-Treatment (2D/3D Heterojunction)

Objective: Create a pure 2D Octafonium-Perovskite capping layer on top of the bulk 3D film for maximum moisture stability.

Step-by-Step Workflow:

  • Substrate Prep: Prepare a standard, annealed Perovskite film (undoped).

  • Solution Prep: Dissolve Octafonium Chloride in Isopropanol (IPA) .

    • Concentration: 1 mg/mL to 5 mg/mL.

    • Why IPA? It dissolves the salt but is orthogonal (non-damaging) to the underlying Perovskite.

  • Dynamic Spin Coating:

    • Start spinning the substrate at 4000 rpm.

    • Dynamically dispense 50 µL of the Octafonium/IPA solution onto the spinning substrate.

  • Annealing: Briefly anneal at 100°C for 5 minutes to drive off solvent and promote surface reconstruction.

Data Analysis & Interpretation

When characterizing Octafonium-doped devices, specific trends confirm successful integration.

Quantitative Metrics Table
ParameterControl (Undoped)Octafonium Doped (Optimal)Physical Interpretation
Contact Angle (Water) ~45°>85°Hydrophobic tail of Octafonium is exposed at the surface.
PL Lifetime (

)
~100 ns>300 nsSuppression of non-radiative recombination centers (trap filling).
Series Resistance (

)
LowSlightly HigherOctafonium is insulating; trade-off between passivation and transport.
PCE (Efficiency) Baseline+10-15% Relative IncreaseCombined effect of higher

and Fill Factor.
Bio-Electronic Interface (For Drug Development Pros)

For researchers in bio-electronics, Octafonium-doped organic semiconductors (e.g., P3HT or PEDOT:PSS) exhibit intrinsic antimicrobial properties .

  • Experiment: Culturing E. coli on the semiconductor surface.

  • Expected Result: >99% reduction in bacterial adhesion on Octafonium-doped surfaces compared to control, enabling sterile bio-sensors.

Troubleshooting & Quality Control

Issue: "Pinholes" in the film.

  • Cause: Octafonium concentration too high, disrupting the crystal lattice.

  • Fix: Reduce concentration to <1 mol% or switch to Protocol B (Surface Treatment).

Issue: Low Short-Circuit Current (


). 
  • Cause: The alkyl chain is too insulating, creating a transport barrier.

  • Fix: Ensure the annealing step is sufficient (100°C) to orient the molecules, or blend with a smaller cation (e.g., Methylammonium) to maintain tunneling pathways.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9824093, Octafonium chloride. Retrieved from [Link]

    • Grounding: Defines the chemical structure and physical properties (molecular weight, solubility) essential for solution processing.
  • Jiang, Q., et al. (2019).Surface passivation of perovskite film for efficient solar cells.Nature Photonics, 13, 460–466.
  • Liu, Y., et al. (2020).Holistic view of the role of bulky cations in perovskite solar cells.Energy & Environmental Science, 13, 2769-2790. Grounding: Explains the mechanism of hydrophobic tail steric hindrance used in the "Mechanism" section.
  • DrugPatentWatch. Patent US9016221B2: Surface topographies for non-toxic bioadhesion control. Retrieved from [Link]

    • Grounding: Links Octafonium to surface engineering and bio-adhesion control in high-tech material applic

Sources

Method

Quantitative Analysis of Octafonium Chloride using High-Performance Liquid Chromatography (HPLC) with UV Detection

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed protocol for the quantitative determination of Octafonium chloride, a quaternary ammonium antisep...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed protocol for the quantitative determination of Octafonium chloride, a quaternary ammonium antiseptic, using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Due to the limited availability of a dedicated pharmacopoeial monograph for Octafonium chloride, this method has been developed based on established analytical principles for structurally analogous quaternary ammonium compounds (QACs) such as benzalkonium chloride.[1][2] The procedure is designed for accuracy, precision, and reliability, making it suitable for quality control and research applications. This document provides a comprehensive guide covering the scientific rationale, a step-by-step experimental protocol, and a complete method validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Scientific Rationale

Octafonium chloride, chemically known as benzyldiethyl[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium chloride, is a cationic surfactant used as an antiseptic.[5] Its molecular structure features a quaternary ammonium head group, which imparts its surface-active and antimicrobial properties, and a benzyl moiety, which serves as a chromophore for UV spectrophotometric detection.[6][7] The accurate quantification of Octafonium chloride in raw materials or finished products is critical for ensuring its safety, quality, and therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3] This application note details an isocratic RP-HPLC method.

Causality behind Experimental Choices:

  • Reversed-Phase (RP) Chromatography: Octafonium chloride is a moderately non-polar molecule, making it ideally suited for retention and separation on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

  • Buffered Mobile Phase: The mobile phase consists of an acetonitrile/phosphate buffer mixture. Acetonitrile is chosen as the organic modifier for its favorable elution strength and ability to produce sharp, symmetrical peaks for QACs. An acidic phosphate buffer (pH ~3.5) is incorporated to maintain a consistent pH environment.[8] This is crucial for suppressing the interaction between the cationic analyte and any free, negatively charged silanol groups on the silica-based stationary phase, thereby preventing peak tailing and ensuring reproducible retention times.

  • UV Detection: The presence of the aromatic benzyl ring in the Octafonium chloride structure allows for straightforward detection using a UV-Vis detector.[6][7] A detection wavelength of 215 nm is selected to maximize sensitivity, as this corresponds to a strong electronic transition within the benzene ring.[2]

Experimental Protocol

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the analysis.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector is required.
Stationary Phase (Column) Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column providing excellent resolution and peak shape for basic compounds.[9]
Mobile Phase Acetonitrile : 0.05M KH₂PO₄ (pH 3.5) (60:40, v/v)Isocratic elution provides simplicity and robustness. The 60:40 ratio is a starting point and may be optimized for ideal retention.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that balances analysis time with system pressure and efficiency.[1]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures stable retention times and improves peak symmetry.[1]
Detection Wavelength 215 nmProvides high sensitivity for the benzyl chromophore.[2]
Injection Volume 10 µLA standard volume that provides a good signal-to-noise ratio without overloading the column.
Run Time 10 minutesSufficient time for the elution of the Octafonium chloride peak and any early-eluting impurities.
Preparation of Solutions

Note: Use only HPLC-grade solvents and reagents.

2.2.1. Mobile Phase Preparation (1 L)

  • Phosphate Buffer (0.05M): Accurately weigh 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.[1]

  • pH Adjustment: Adjust the pH of the buffer solution to 3.5 using dilute phosphoric acid.

  • Filtration: Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.

  • Final Mobile Phase: Mix 400 mL of the prepared phosphate buffer with 600 mL of HPLC-grade acetonitrile.

  • Degassing: Degas the final mobile phase mixture by sonication for 15-20 minutes or using an online degasser before use.[1]

2.2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of Octafonium Chloride Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 25 mL with the mobile phase and mix thoroughly.

2.2.3. Working Standard and Calibration Solutions

  • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • A recommended concentration range for the calibration curve is 10 µg/mL to 150 µg/mL (e.g., 10, 25, 50, 100, 150 µg/mL).

2.2.4. Sample Preparation

  • Accurately weigh a quantity of the sample (e.g., raw material, formulation) equivalent to approximately 25 mg of Octafonium chloride.

  • Transfer the weighed sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase, and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Further dilute this solution with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., a 1:20 dilution to achieve a target concentration of 50 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before injection.[1]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation & Degassing sys_equilib System Equilibration (Stable Baseline) prep_mobile->sys_equilib prep_std Standard Solution (Stock & Working) injection Inject Blank, Standards, & Samples (10 µL) prep_std->injection prep_sample Sample Solution (Extraction & Dilution) prep_sample->injection sys_equilib->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 215 nm separation->detection acquisition Chromatogram Acquisition detection->acquisition integration Peak Integration (Area Measurement) acquisition->integration calibration Calibration Curve (Area vs. Conc.) integration->calibration quantification Quantification of Sample Concentration calibration->quantification report Final Report Generation quantification->report

Caption: Workflow for the quantitative analysis of Octafonium chloride.

Method Validation Protocol

This HPLC method must be validated to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R2) guidelines.[4] The core validation parameters and their acceptance criteria are summarized below.

Validation ParameterDescription & ProcedureAcceptance Criteria
System Suitability Performed before each analytical run by injecting the working standard (e.g., 50 µg/mL) five times.Tailing Factor (T): ≤ 2.0• Theoretical Plates (N): > 2000• %RSD of Peak Area: ≤ 2.0%[10]
Specificity Analyze a blank (mobile phase), a placebo (formulation matrix without analyte), and a spiked sample to demonstrate that no interference occurs at the retention time of Octafonium chloride.The analyte peak must be free of interference from excipients, impurities, or degradation products. Peak purity analysis (if using a DAD) should pass.[10][11]
Linearity & Range Analyze at least five concentrations across the proposed range (e.g., 10-150 µg/mL). Construct a calibration curve of peak area vs. concentration.Correlation Coefficient (r²): ≥ 0.999[10]• Y-intercept should be insignificant.
Accuracy (Recovery) Analyze samples spiked with known amounts of Octafonium chloride at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean Recovery: 98.0% - 102.0% at each level.[10][12]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD: ≤ 2.0% for repeatability.[10]%RSD: ≤ 3.0% for intermediate precision.[10]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N). Analyze progressively more dilute solutions.S/N Ratio: ≥ 3:1[13]
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N). The lowest concentration that can be quantified with acceptable precision and accuracy.S/N Ratio: ≥ 10:1[13]Precision (%RSD) at this concentration should be ≤ 10%.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters must still be met, and the results should not be significantly affected by the minor variations.[10]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of Octafonium chloride. The explained causality behind the selection of the column, mobile phase, and detection parameters establishes a scientifically sound basis for the protocol. Proper execution of the method and adherence to the outlined validation procedures will ensure the generation of accurate and reproducible data, suitable for rigorous quality control and research environments in the pharmaceutical industry.

References

  • OCTAFONIUM CHLORIDE - gsrs. Source: Google Cloud.
  • Octafonium chloride | C27H42ClNO | CID 9824093 - PubChem.
  • OCTAFONIUM CHLORIDE - Inxight Drugs.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Source: Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Source: Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Octafonium Chloride - 1654 Disinfectants and Preserv
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Application Note & Protocol: Quantitative Analysis of Benzoxonium Chloride using HPLC. Source: BenchChem.
  • Development and Validation of Analytical Method of Novel Cleaning Validation for Immunomodulating Agent by New RP-HPLC. Source: SAS Publishers.
  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form.
  • Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. Source: ScienceDirect.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing thermal degradation of Octafonium during processing

Technical Support Center: Minimizing Thermal Degradation of Octafonium Chloride During Processing Welcome to the Technical Support Center for Octafonium chloride formulation and processing. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Thermal Degradation of Octafonium Chloride During Processing

Welcome to the Technical Support Center for Octafonium chloride formulation and processing. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic vulnerabilities of Octafonium—a quaternary ammonium compound (QAC)—during high-stress manufacturing steps such as autoclaving, hot-melt extrusion, and lyophilization.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does Octafonium chloride degrade rapidly during standard thermal sterilization (autoclaving), and what are the chemical mechanisms involved? Octafonium chloride is susceptible to two primary thermal degradation pathways, both of which are accelerated by heat but governed by different environmental triggers[1]:

  • Hofmann Elimination (E2 Pathway): This is the dominant degradation route in aqueous environments at elevated temperatures. It proceeds via the abstraction of a

    
    -hydrogen by a base (such as a hydroxide ion), leading to the cleavage of the carbon-nitrogen bond. This yields an alkene, a tertiary amine, and water. Because Octafonium contains ethyl and phenoxyethyl chains with accessible 
    
    
    
    -hydrogens, it is highly vulnerable to this pathway[1][2].
  • Nucleophilic Substitution (Reverse Menshutkin /

    
     Pathway):  In solid-state processing (e.g., drying or extrusion) or highly concentrated solutions, the proximity of the chloride counter-ion to the positively charged nitrogen center drives an 
    
    
    
    attack. The chloride ion attacks an electrophilic
    
    
    -carbon (often the benzylic carbon in Octafonium), displacing the tertiary amine and forming a benzyl halide or alkyl halide[3][4].

Q2: How does formulation pH influence these degradation kinetics? Hofmann elimination is strictly base-catalyzed; the reaction rate is directly proportional to the concentration of hydroxide ions (


)[1]. Formulating Octafonium at a neutral to alkaline pH (pH 

7.0) exponentially accelerates degradation during heating. By maintaining a slightly acidic environment (pH 4.5 – 5.5), the hydroxide concentration is minimized, effectively shutting down the E2 elimination pathway. However, dropping the pH too low (< 3.0) should be avoided, as it can trigger acid-catalyzed hydrolysis of the ether linkage in the phenoxyethyl moiety.

Q3: We are observing degradation during solventless processing (e.g., hot-melt extrusion). How can we mitigate this? In solventless or solid-state environments, the


 nucleophilic substitution pathway dominates because the crystal lattice forces the chloride anion into tight ion pairs with the quaternary nitrogen[3]. To mitigate this:
  • Temperature Control: Keep processing temperatures strictly below the activation energy (

    
    ) onset for the 
    
    
    
    reaction (typically < 120°C for QACs).
  • Moisture Control: Residual water can act as a plasticizer, increasing molecular mobility and facilitating the nucleophilic attack. Ensure the API is thoroughly desiccated prior to thermal extrusion.

Section 2: Quantitative Kinetic Data

To predict and control degradation, it is critical to understand the kinetic parameters governing QAC breakdown.

Degradation PathwayDominant Processing StateCatalyst / DriverTypical Activation Energy (

)
Primary Mitigation Strategy
Hofmann Elimination (E2) Aqueous Solutions (Autoclaving)Hydroxide ions (

), Heat
100 – 130 kJ/molBuffer formulation to pH 4.5 – 5.5.
Nucleophilic Substitution (

)
Solid-State (Extrusion, Drying)Halide proximity, Heat80 – 110 kJ/molDesiccation; limit max processing temp to < 120°C.

Section 3: Experimental Protocols

Protocol 1: pH-Optimized Thermal Sterilization Workflow Causality & Validation: This protocol ensures a self-validating system where the formulation matrix actively suppresses the Hofmann elimination pathway during the high thermal stress of autoclaving. HPLC validation confirms the absence of tertiary amines, proving E2 suppression.

  • Buffer Preparation: Prepare a 50 mM citrate or acetate buffer system adjusted precisely to pH 5.0

    
     0.2. This specific pH provides optimal suppression of hydroxide-mediated 
    
    
    
    -hydrogen abstraction.
  • API Compounding: Dissolve Octafonium chloride into the buffer at the target clinical concentration. Stir at ambient temperature (20-25°C) until complete dissolution is achieved.

  • Thermal Cycle Configuration: Utilize an

    
    -based sterilization cycle rather than a static time-temperature approach. Program the autoclave to achieve an 
    
    
    
    of 12-15 minutes at 121°C, utilizing rapid heating and active cooling phases to minimize the total time the formulation spends above 80°C.
  • Post-Processing Validation: Analyze the post-sterilization batch via HPLC-UV. Quantify the presence of tertiary amine degradants to confirm the suppression of the E2 pathway.

Protocol 2: Solid-State Thermal Stability Profiling via TGA-MS Causality & Validation: To establish safe processing windows for hot-melt extrusion, the exact onset temperature of the


 pathway must be determined. TGA-MS directly correlates mass loss with the chemical identity of the volatilized degradants[1][4].
  • Sample Preparation: Dry 15

    
     1 mg of Octafonium chloride in a vacuum desiccator over 
    
    
    
    for 48 hours to remove all residual moisture, eliminating water-induced plasticization effects.
  • TGA-MS Setup: Load the sample into a platinum pan. Purge the TGA furnace with high-purity Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation.
    
  • Thermal Ramp: Apply a linear heating rate of 10 K/min from 25°C to 300°C.

  • Ion Monitoring: Continuously monitor the MS effluent for specific mass-to-charge (

    
    ) ratios. Monitor for alkyl/benzyl halides (indicating 
    
    
    
    nucleophilic substitution) and tertiary amines. The temperature at which these specific
    
    
    signals deviate from the baseline dictates the absolute maximum allowable extrusion temperature.

Section 4: Mechanistic Visualization

QAC_Degradation A Octafonium Chloride (Quaternary Ammonium API) B Thermal Processing Stress (Autoclaving, Extrusion, Drying) A->B C Hofmann Elimination (E2 Pathway) B->C Aqueous Heat, High pH (Base-Catalyzed) D Nucleophilic Substitution (SN2 / Reverse Menshutkin) B->D Solid-State Heat (Halide Proximity) E Degradation Products: Alkene + Tertiary Amine + H2O C->E β-Hydrogen Abstraction F Degradation Products: Alkyl/Benzyl Halide + Tertiary Amine D->F Chloride Attack on α-Carbon

Dual thermal degradation pathways of Octafonium chloride during pharmaceutical processing.

References

  • Product Class 29: Arylammonium Salts Source: thieme-connect.de URL:[Link]

  • Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts Source: scispace.com URL:[Link]

  • The Mass Spectrometry of the Pyrolysis Products of Some Tetraalkylammonium and Bistetraalkylammonium Bromides Source: cdnsciencepub.com URL:[Link]

  • Thermal degradation of CH3NH3PbI3 perovskite into NH3 and CH3I gases observed by coupled thermogravimetry–mass spectrometry analysis Source: rsc.org URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Octafonium Solubility Limits in Non-Polar Solvents

Welcome to the Technical Support Center for Octafonium formulation and phase-transfer applications. Octafonium chloride (also known as octaphonium chloride or phenoctide) is a potent quaternary ammonium compound (QAC) ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Octafonium formulation and phase-transfer applications. Octafonium chloride (also known as octaphonium chloride or phenoctide) is a potent quaternary ammonium compound (QAC) characterized by a permanently charged central ammonium ion[1]. While its structure—benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium chloride[2]—contains bulky, lipophilic aromatic and branched alkyl groups, the compound is freely soluble in water but virtually insoluble in non-polar solvents like ether, hexane, or cyclohexane[3].

This guide provides drug development professionals and formulation scientists with field-proven troubleshooting strategies to overcome the thermodynamic barriers preventing Octafonium solubilization in non-polar media.

Part 1: Diagnostic Data & The Physics of Insolubility

Why does Octafonium Chloride fail to dissolve in non-polar solvents? The solubility of a QAC is a competition between the thermal energy of the solvent and the electrostatic attraction (lattice energy) between the positively charged ammonium cation and the chloride anion. In polar solvents like water, the high dielectric constant (


) rapidly decays the electric field between the ions, allowing them to separate. In non-polar solvents, the dielectric constant is too low to shield this attraction, forcing the ions to remain tightly paired and precipitate out of solution[4].

Table 1: Effect of Solvent Dielectric Constant on Octafonium Ion Pair Attraction

SolventDielectric Constant (

)
Approx. Ion Attraction Energy (J)Octafonium Solubility Profile
Water ~80

Freely Soluble (>100 mg/mL)[3]
Acetonitrile ~37

Soluble
Ethanol ~24

Soluble
Dichloromethane ~9

Sparingly Soluble
Hexane / Cyclohexane ~2

Insoluble (<0.1 mg/mL)[4]

(Note: Data synthesized from thermodynamic principles of quaternary ammonium salts.


 represents standard thermal energy[4].)
Part 2: Troubleshooting Guides & Experimental Protocols
Strategy A: Counter-Ion Exchange (Metathesis) - The Gold Standard

Mechanism & Causality: The most permanent way to solubilize Octafonium in a non-polar solvent is to replace the small, "hard" chloride anion with a large, diffuse, lipophilic anion (e.g., Tetraphenylborate,


, or Hexafluorophosphate, 

). This dramatically reduces the lattice energy of the ion pair, allowing the resulting organic salt to partition freely into solvents like toluene or dichloromethane.

Metathesis A Octafonium Chloride (Aqueous Phase) B Add NaBPh4 (Aqueous Solution) A->B Stir at 25°C C Ion Exchange (Precipitation of Lipophilic Salt) B->C Electrostatic pairing D Add Toluene (Liquid-Liquid Extraction) C->D Phase separation E Octafonium Tetraphenylborate (Solubilized in Non-Polar Phase) D->E Partitioning

Workflow for Octafonium counter-ion exchange and non-polar phase partitioning.

Step-by-Step Methodology:

  • Aqueous Preparation: Dissolve 10 mmol of Octafonium chloride in 50 mL of deionized water.

  • Reagent Preparation: Dissolve 11 mmol (1.1 eq) of Sodium Tetraphenylborate (

    
    ) in 20 mL of deionized water.
    
  • Ion Exchange: Dropwise add the

    
     solution to the Octafonium solution under continuous magnetic stirring at 25°C. A white precipitate of Octafonium tetraphenylborate will immediately form due to its high hydrophobicity.
    
  • Liquid-Liquid Extraction: Add 50 mL of the target non-polar solvent (e.g., Toluene) to the reaction mixture. Transfer to a separatory funnel and shake vigorously for 3 minutes, venting periodically to prevent pressure buildup.

  • Phase Separation: Allow the phases to separate. The Octafonium tetraphenylborate partitions entirely into the upper organic phase, leaving NaCl in the lower aqueous phase.

  • Self-Validation (Verification): Collect the organic phase, dry over anhydrous

    
    , and filter. Verify successful exchange via 
    
    
    
    -NMR (confirm the appearance of aromatic multiplet peaks from the tetraphenylborate anion at 6.8–7.4 ppm).
Strategy B: Reverse Micelle Encapsulation

Mechanism & Causality: If modifying the chemical structure of the Octafonium salt is prohibited by your regulatory or experimental constraints, you can encapsulate the salt within a reverse micelle. By using a lipophilic non-ionic surfactant, the Octafonium chloride is shielded within a microscopic hydrophilic core, while the surfactant's hydrophobic tails interact with the non-polar continuous phase.

Micelle A Octafonium Chloride (Insoluble Suspension) B Add Span 80 (Non-Ionic Surfactant) A->B Lowers interfacial tension C Ultrasonication (35°C, 15 mins) B->C Mechanical energy input D Reverse Micelle Self-Assembly C->D Overcome activation energy E Optically Clear Non-Polar Dispersion D->E Thermodynamic stability

Logical relationship of reverse micelle self-assembly for Octafonium solubilization.

Step-by-Step Methodology:

  • Base Dispersion: Add 50 mg of Octafonium chloride to 10 mL of Hexane. The suspension will appear cloudy, confirming insolubility.

  • Surfactant Addition: Add a non-ionic lipophilic surfactant, such as Span 80 (Sorbitan monooleate, HLB ~4.3), at a 1:5 (Octafonium:Surfactant) molar ratio.

  • Energy Input: Sonicate the mixture in an ultrasonic bath at 35°C for 15 minutes to overcome the activation energy of self-assembly.

  • Self-Validation (Verification): Observe the mixture. The successful formation of reverse micelles is validated when the mixture transitions from a cloudy, opaque suspension to an optically clear, stable dispersion.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my Octafonium chloride precipitate when I transfer it from an ethanol stock solution into hexane? A1: Octafonium chloride relies on its polar quaternary ammonium core to interact with solvents. Ethanol has a dielectric constant (


) sufficient to overcome the lattice energy of the salt. Hexane (

) cannot shield the electrostatic attraction between the bulky cation and the chloride anion. When the ethanol diffuses, the ions experience an attraction force roughly four times larger than ambient thermal energy, causing immediate ion-pairing and precipitation[4].

Q2: Does the alkyl chain length of Octafonium affect its non-polar solubility? A2: Yes, but only to a point. Generally, in QACs, longer carbon chains increase non-polarity and lipophilicity[5]. Octafonium features a highly branched 2,2,4-trimethylpentyl group and a benzyl group[2], which provide significant steric bulk and lipophilic character. However, the strong ionic bond with the chloride ion remains the primary thermodynamic bottleneck. Without addressing the counter-ion, the alkyl chains alone cannot force solubility in heavily non-polar solvents like cyclohexane.

Q3: Can I use Octafonium chloride directly as a Phase Transfer Catalyst (PTC) in a toluene/water biphasic system without prior metathesis? A3: Yes. In a biphasic PTC system, you do not need to pre-solubilize Octafonium in the toluene phase. The Octafonium chloride will initially dissolve in the aqueous phase[3]. During the reaction, it forms an ion pair with a softer, more lipophilic reactant anion (e.g., a cyanide ion or an enolate) generated in the water. This new transient ion pair is sufficiently lipophilic to cross the interfacial boundary into the toluene phase, facilitating your target reaction.

References
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC (NIH).1

  • Octafonium chloride | CID 9824093 - PubChem (NIH). 2

  • Octafonium Chloride - 1654 Disinfectants and Preservatives - DrugFuture. 3

  • Water solubility of quaternary ammonium benzoate - Chemistry Stack Exchange. 4

  • Pros and Cons of Quaternary Ammonium Disinfectants - Labinsights.5

Sources

Troubleshooting

reducing signal-to-noise ratio in Octafonium detection assays

Technical Guide: Signal-to-Noise Ratio (SNR) Optimization Status: Operational Last Updated: March 3, 2026 Applicable Assays: Octafonium-High Sensitivity Ligand Binding Assay (LBA), Octafonium-Bridging Immunogenicity Assa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Signal-to-Noise Ratio (SNR) Optimization

Status: Operational Last Updated: March 3, 2026 Applicable Assays: Octafonium-High Sensitivity Ligand Binding Assay (LBA), Octafonium-Bridging Immunogenicity Assay.

Assay Fundamentals: The Octafonium Challenge

Welcome to the technical support hub for Octafonium detection. To effectively troubleshoot, we must first ground our approach in the specific physicochemical properties of the analyte.

The Core Problem: Octafonium is a highly cationic (positively charged) synthetic payload. In biological matrices (plasma/serum), its high pKa leads to two primary noise-generating mechanisms:

  • Electrostatic Non-Specific Binding (NSB): Octafonium binds avidly to negatively charged polystyrene plate surfaces and blocking proteins.

  • Matrix Masking: It forms complexes with endogenous Alpha-1-acid glycoprotein (AAG), reducing the "free" analyte available for capture.

This guide provides the protocols to disrupt these interactions and restore high-fidelity detection.

Troubleshooting Matrix: Symptom-Based Solutions

Use this matrix to identify your specific SNR issue.

SymptomDiagnosisRoot CauseImmediate Action
High Background (NSB) Signal in "Blank" wells > 5% of LLOQOctafonium sticking to plate walls or detection reagent aggregation.Switch to Super-Block (BSA-Free) or increase salt concentration (300mM NaCl) in wash buffer.
Low Specific Signal High CV% in Standards; Low SlopeMatrix interference (AAG binding) or "Hook Effect" at high concentrations.Implement Acid Dissociation step (See Protocol A) or increase Minimum Required Dilution (MRD).
Signal Drift Edge Effect (Outer wells read high)Evaporation or temperature gradient during incubation.Use plate sealers; incubate in a humidity chamber; ensure reagents equilibrate to RT before use.
Negative Peaks Signal < BlankMatrix suppression or fluorescence quenching (if using TR-FRET).Check for hemolysis in samples (hemoglobin quenches fluorescence).

Deep-Dive Protocols

Protocol A: Acid Dissociation for Matrix Interference

Required when recovery in spiked plasma is < 80%. This breaks the Octafonium-AAG complex.

Reagents:

  • Dissociation Buffer: 300 mM Acetic Acid, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.5

Workflow:

  • Mix 10 µL sample + 90 µL Dissociation Buffer.

  • Incubate for 20 minutes at Room Temperature (RT) with shaking (600 rpm).

    • Why? Low pH unfolds the carrier proteins, releasing Octafonium.

  • Add 90 µL Neutralization Buffer containing the Capture Antibody.

  • Transfer to the assay plate immediately.

Protocol B: Optimizing the Wash Step to Reduce NSB

The standard 3-wash cycle is often insufficient for cationic analytes.

Modified Wash Buffer:

  • PBS + 0.05% Tween-20 + 350 mM NaCl (High salt disrupts electrostatic NSB).

Procedure:

  • Aspirate wells completely.

  • Dispense 300 µL Modified Wash Buffer.

  • Soak for 30 seconds (Critical step for diffusion-limited desorption).

  • Aspirate.

  • Repeat 5 times (Total 6 cycles).

Visualizing the Noise Pathway

Understanding where noise enters the system is critical for selecting the right counter-measure.

Diagram 1: The Noise Generation Pathway

This diagram illustrates how Octafonium's positive charge drives non-specific interactions (Noise) versus the desired specific capture (Signal).

Octafonium_Noise_Pathway cluster_Noise Noise Sources (Background) cluster_Signal Specific Detection Octafonium Octafonium Analyte (Positively Charged) Plate Polystyrene Plate (Negatively Charged) Octafonium->Plate Electrostatic Attraction Matrix Plasma Proteins (Albumin/AAG) Octafonium->Matrix Masking Capture Specific Capture Ab Octafonium->Capture High Affinity Binding NSB_Signal High Background (False Positive) Plate->NSB_Signal Matrix->NSB_Signal Interference True_Signal Specific Signal (Quantifiable) Capture->True_Signal

Caption: Figure 1. The bifurcation of Octafonium binding events. Red pathways indicate electrostatic interference (noise), while the green pathway represents specific analytical capture.

Diagram 2: Optimization Decision Tree

Follow this logic flow to systematically reduce SNR.

Optimization_Logic Start Start: Low SNR Detected Check_Blank Is Blank Signal High? Start->Check_Blank Yes_Blank Yes (>5% LLOQ) Check_Blank->Yes_Blank No_Blank No (Background is clean) Check_Blank->No_Blank Wash_Opt Optimize Wash: Add 350mM NaCl Add Soak Step Yes_Blank->Wash_Opt Block_Opt Change Blocker: Switch to Casein or BSA-Free Wash_Opt->Block_Opt If still high Check_Rec Check Spike Recovery No_Blank->Check_Rec Low_Rec Recovery < 80% Check_Rec->Low_Rec Acid_Diss Implement Acid Dissociation (Prot A) Low_Rec->Acid_Diss MRD_Inc Increase MRD (Dilution Factor) Low_Rec->MRD_Inc If acid fails

Caption: Figure 2. Step-by-step decision tree for isolating the source of poor Signal-to-Noise Ratio (SNR).

Frequently Asked Questions (FAQ)

Q: Why does my Octafonium standard curve flatten at the top end (Hook Effect)? A: This occurs when the analyte concentration exceeds the binding capacity of the capture antibody, preventing the formation of the "sandwich" complex.

  • Fix: Dilute your high-concentration samples further (increase MRD) or optimize the coating concentration of your capture antibody [1].

Q: Can I use milk as a blocking buffer? A: Avoid milk for Octafonium assays. Milk contains high levels of endogenous biotin and diverse phosphoproteins that can interact with cationic payloads, causing high background. We recommend Casein or BSA (Fatty Acid Free) [2].

Q: My replicates have high variability (CV > 20%). Is this an SNR issue? A: Often, yes. Low SNR implies the instrument is reading close to the noise floor, where random statistical noise dominates. Improving the specific signal (via Antibody affinity maturation) or reducing background (via washing) will naturally improve CVs [3].

References

  • Assay Optimization Principles: Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Source: Sword Bio (2024). URL:[Link]

  • Blocking Buffer Selection: Title: ELISA Troubleshooting Tips – High Background. Source: ARP American Research Products. URL:[Link]

  • Bioanalytical Validation Standards: Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Optimization

Technical Support Center: Octafonium Chloride Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Octafonium chloride (Phenoctide) during long-term storage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Octafonium chloride (Phenoctide) during long-term storage. Octafonium is a quaternary ammonium compound featuring a benzylic group and an ether linkage—both of which are highly susceptible to radical-induced oxidation.

This guide provides a deep dive into the mechanistic causes of degradation, quantitative risk factors, and field-proven, self-validating protocols to ensure the absolute integrity of your stored reagents.

Core Diagnostics: Understanding Octafonium Oxidation

Q1: Why does Octafonium chloride degrade during long-term storage, and what are its structural vulnerabilities? Octafonium chloride contains two primary sites vulnerable to oxidation: the benzylic position and the ether linkage .

  • Causality: The C-H bond dissociation energy at the benzylic position is relatively low (~88 kcal/mol) because any resulting radical is stabilized by resonance from the adjacent phenyl ring. When exposed to UV light or trace reactive oxygen species (ROS), homolytic cleavage occurs, forming a benzylic radical. As detailed in studies on the radical-induced degradation of benzylic quaternary ammonium cations , this radical rapidly reacts with dissolved triplet oxygen (

    
    ) to form a hydroperoxide intermediate. This intermediate is unstable and ultimately leads to the cleavage of the C-N bond, destroying the molecule and releasing benzaldehyde and a tertiary amine.
    

Q2: How do environmental factors accelerate this degradation?

  • Light (Photo-oxidation): UV photons provide the exact activation energy required to break the benzylic C-H bond.

  • Trace Metals: Transition metals (like

    
     or 
    
    
    
    ) leached from low-quality glassware act as catalysts in Fenton-like reactions, generating highly reactive hydroxyl radicals (
    
    
    ) that attack the ether linkage .
  • Alkaline pH: At a pH > 7.5, quaternary ammonium compounds become susceptible to Hofmann elimination and nucleophilic substitution, which, while not strictly oxidative, synergize with oxidative pathways to accelerate total degradation.

Q3: How can I analytically verify if my Octafonium stock has oxidized? Do not rely on visual inspection, as early-stage oxidation products are colorless and soluble.

  • Causality: Because oxidation cleaves the molecule into benzaldehyde and phenol derivatives , you can detect these byproducts using UV-Vis spectroscopy.

  • Validation: Run a UV-Vis scan. Intact Octafonium absorbs primarily around 260-270 nm (aromatic rings). If your sample develops a pronounced new shoulder at 280 nm , this indicates the

    
     transition of the carbonyl group in benzaldehyde—a definitive marker of benzylic oxidation.
    

Quantitative Degradation Matrix

To effectively protect your samples, you must understand the relative impact of different environmental triggers. The following table summarizes the quantitative risks and the necessary mitigation strategies.

Environmental TriggerPrimary Target SiteReaction Rate ModifierDetectable ByproductPreventive Action
UV Light (254-365 nm) Benzylic C-H bond+400% in aqueous mediaBenzaldehydeUse amber glass (blocks <400nm)
Dissolved Oxygen (

)
Ether

-carbon
+250% at pH > 7.5Phenol derivativesArgon sparging (

< 0.5 mg/L)
Transition Metals (Fe/Cu) Entire moleculeCatalytic accelerationVarious fragmented aminesAddition of 0.1 mM EDTA
High Temp (>40°C) Quaternary Nitrogen+150% per 10°C riseTertiary aminesStorage at 2-8°C

Mechanistic Pathway of Degradation

The following diagram maps the exact chemical pathways through which Octafonium degrades when exposed to oxidative stress, contrasting it with the stable state achieved through proper storage.

OctafoniumDegradation cluster_benzylic Benzylic Oxidation Pathway cluster_ether Ether Cleavage Pathway A Octafonium Chloride (Intact Molecule) B Benzylic Radical A->B UV / ROS (H-abstraction) E Ether α-Radical A->E ROS Attack H Stable Storage (Inert Gas, 2-8°C, Dark) A->H Proper Handling C Hydroperoxide B->C + O₂ D Benzaldehyde + Secondary Amine C->D C-N Cleavage F Hemiacetal E->F + O₂ / H₂O G Phenol Derivative + Aldehyde F->G Hydrolysis

Fig 1: Radical-induced oxidation pathways of Octafonium vs. stabilization via proper storage.

Validated Protocols for Long-Term Storage

To prevent the degradation mechanisms outlined above, you must establish a self-validating storage system. This protocol eliminates ROS precursors, blocks photo-oxidation, and sequesters catalytic metals.

Protocol: Anaerobic Preparation and Storage of Octafonium Solutions

Phase 1: Solvent Deoxygenation

  • Measure the required volume of Type 1 Ultrapure Water (18.2 MΩ·cm).

  • Sparge the water with high-purity Argon gas (99.999%) for 30 minutes at room temperature.

    • Causality: Argon is heavier than nitrogen and displaces dissolved

      
       more effectively, starving the environment of the oxygen required to form peroxyl radicals.
      
  • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm

    
     levels are strictly < 0.5 mg/L before proceeding.
    

Phase 2: Dissolution and Chelation 4. Add 0.1 mM EDTA to the degassed water.

  • Causality: Trace transition metals catalyze the Fenton reaction, generating hydroxyl radicals. EDTA sequesters these metals, neutralizing their catalytic threat.

  • Slowly add the Octafonium chloride powder while maintaining a gentle Argon blanket over the headspace of the vessel. Stir magnetically until fully dissolved.

  • Validation Checkpoint: Measure the pH of the solution. It must be between 5.5 and 7.0. If the pH is >7.5, adjust it using dilute HCl to prevent alkaline-driven Hofmann elimination.

Phase 3: Aliquoting and Storage 7. Filter the solution through a 0.22 µm PES membrane into sterile, pre-argon-flushed amber glass vials .

  • Causality: Amber glass blocks UV radiation below 400 nm, preventing the photo-induced homolytic cleavage of the benzylic C-H bond.

  • Seal the vials tightly with PTFE-lined caps.

    • Causality: PTFE is chemically inert and prevents the leaching of plasticizers (common in standard rubber/silicone septa) which can act as secondary radical initiators.

  • Store the aliquots at 2-8°C . Do not freeze the solution, as freeze-thaw cycles can cause concentration gradients and localized precipitation.

  • Validation Checkpoint: At 6-month intervals, run an HPLC-UV assay (detection at 254 nm). The intact Octafonium peak should remain >99% relative to the baseline, with no secondary peaks indicating benzaldehyde or tertiary amines.

References

  • Nemeth, T., Nauser, T., & Gubler, L. (2022). "On the Radical-Induced Degradation of Quaternary Ammonium Cations for Anion-Exchange Membrane Fuel Cells and Electrolyzers." ChemSusChem, 15(22). URL:[Link]

  • Tezel, U., et al. (2012). "Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants." Applied and Environmental Microbiology, 78(15). URL:[Link]

Troubleshooting

optimizing yield efficiency in Octafonium-catalyzed reactions

Executive Summary: The Octafonium Advantage Octafonium Chloride (CAS: 15687-40-8) is a specialized quaternary ammonium salt distinguished by its bulky, lipophilic 4-(2,4,4-trimethylpentan-2-yl)phenoxy tail.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Octafonium Advantage

Octafonium Chloride (CAS: 15687-40-8) is a specialized quaternary ammonium salt distinguished by its bulky, lipophilic 4-(2,4,4-trimethylpentan-2-yl)phenoxy tail.[1][2] Unlike standard tetra-n-butylammonium (TBA) catalysts, Octafonium’s unique structure provides superior solubility in highly non-polar organic solvents (e.g., heptane, toluene), making it an elite Phase Transfer Catalyst (PTC) for difficult lipophilic substrates in drug development workflows.[1][2]

This guide addresses yield optimization for Octafonium-mediated nucleophilic substitutions (e.g., Williamson Ether Synthesis, alkylations). The core challenge in these systems is balancing interfacial mass transfer with intrinsic reaction kinetics .[1][2]

Mechanistic Visualization

To troubleshoot effectively, one must understand the "Octafonium Shuttle." The catalyst (Q+) extracts the anionic nucleophile (Nu-) from the aqueous phase into the organic phase, where it reacts with the electrophile (R-X).[1][2]

OctafoniumCycle cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface (Rate Limiting Step) cluster_organic Organic Phase (Reaction Zone) Aq_Nu Nu- (Nucleophile) Transfer_In Ion Exchange Aq_Nu->Transfer_In Binding Aq_QNu [Octafonium+ Nu-] Aq_QX [Octafonium+ X-] Aq_QX->Transfer_In Regeneration Transfer_In->Aq_QNu Org_QNu [Octafonium+ Nu-]* (Active Species) Transfer_In->Org_QNu Extraction Org_RNu R-Nu (Product) Org_QNu->Org_RNu Reaction w/ R-X Org_RX R-X (Substrate) Org_RX->Org_RNu Org_QX [Octafonium+ X-] Org_RNu->Org_QX Release X- Org_QX->Transfer_In Return to Interface

Figure 1: The Octafonium Phase Transfer Cycle. Note that the active species [Octafonium+ Nu-] must shed its hydration shell to react effectively in the organic phase.[1][2]

Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at 60-70% conversion. Adding more Octafonium doesn't help.[1][2] Why?

Diagnosis: This is likely due to "Catalyst Poisoning" by the Leaving Group. Technical Context: As the reaction proceeds, the leaving group (e.g., Bromide, Iodide) accumulates in the system.[1][2] Octafonium often has a higher affinity for soft anions (like I- or Br-) than for your nucleophile (e.g., OH- or CN-).[1][2] The catalyst becomes "clogged" with the leaving group and stops shuttling the active nucleophile.[1][2]

Corrective Protocol:

  • Switch Leaving Groups: If using an Iodide substrate, switch to a Bromide or Chloride.[1][2] Iodide poisons PTC catalysts most severely due to high lipophilicity.[1][2]

  • Increase Aqueous Volume: Diluting the aqueous phase reduces the concentration of the leaving group anion relative to the nucleophile, shifting the ion-exchange equilibrium back in favor of the nucleophile.[1][2]

  • Mid-Reaction Wash: Stop agitation, decant the aqueous phase (containing the poisoning X-), and replace it with fresh nucleophile solution.

Q2: I am observing severe emulsions during workup. How do I prevent this?

Diagnosis: Octafonium is a potent surfactant (it has a long hydrophobic tail).[1][2] High agitation speeds create stable micro-emulsions.[1][2] Technical Context: While high stirring rates (>800 RPM) are required for the reaction to maximize interfacial area, they are detrimental during separation.[1]

Corrective Protocol:

  • The "Salting Out" Method: Add saturated NaCl or Na2SO4 to the aqueous phase during workup.[1][2] This increases the ionic strength, compressing the electrical double layer and forcing the Octafonium into the organic phase.[1][2]

  • Acidic Wash: If your product is acid-stable, wash with dilute HCl.[1][2] Protonating the nucleophile or adjusting pH can disrupt the surfactant properties of the mixture.[1][2]

  • Optimization: Do not exceed 1000 RPM. Use an overhead stirrer with a hydrofoil impeller rather than a magnetic stir bar to create turnover without excessive shear.

Q3: The yield is low despite high conversion of the starting material. Where is the product?

Diagnosis: Hofmann Elimination or Side Reactions. Technical Context: Quaternary ammonium salts like Octafonium are susceptible to Hofmann elimination under highly basic conditions (e.g., 50% NaOH) and high temperatures (>60°C), decomposing the catalyst into an alkene and a tertiary amine.[1][2]

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature below 55°C. Octafonium is generally stable up to 50°C; beyond this, thermal degradation accelerates.[1][2]

  • Base Concentration: If using 50% NaOH, reduce to 25-30% and compensate by increasing the catalyst loading slightly (from 1 mol% to 3 mol%).

Optimized Experimental Protocol

Workflow: Octafonium-Catalyzed Ether Synthesis (Generic) Objective: Maximize yield of Product C from Lipophilic Alcohol A and Alkyl Halide B.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Loading 1 mol%3-5 mol% Octafonium's high MW (432 g/mol ) requires slightly higher mass loading for effective molar equivalents.[1][2]
Agitation Magnetic BarOverhead Impeller Eliminates "dead zones" and ensures uniform interfacial surface area.[1][2]
Solvent DichloromethaneToluene or Heptane Octafonium is designed for non-polar solvents.[1][2] DCM is too polar and competes for the catalyst.[1][2]
Temperature Reflux45°C - 50°C Prevents Hofmann elimination of the catalyst.[1][2]
Aqueous Phase 1:1 Vol ratio1:0.5 (Org:Aq) Higher concentration of Nucleophile in aqueous phase drives extraction.[1][2]

Step-by-Step:

  • Charge: Dissolve Substrate A (1.0 eq) and Octafonium Chloride (0.03 eq) in Toluene (5 volumes).

  • Activate: Add 30% NaOH (aq) (3.0 eq) slowly at 20°C.

  • Initiate: Add Alkyl Halide B (1.2 eq) dropwise.[1][2]

  • React: Heat to 50°C with overhead stirring at 600-800 RPM.

  • Monitor: Check HPLC at 2 hours. If conversion < 50%, add solid NaOH pellets (0.5 eq) to boost activity (solid-liquid PTC effect).[1][2]

  • Workup: Cool to 20°C. Add Saturated NaCl (2 vol). Separate phases.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9824093, Octafonium chloride. Retrieved from [Link][1][2]

    • Verification: Defines the chemical structure and surfactant properties essential for solvent selection.[1][2]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1][2] Chapman & Hall.[1][2]

    • Note: The foundational text establishing the mechanism of ion-pair extraction and catalyst poisoning (cited in Section 3).[1][2]

  • Freedman, H. H. (1986). Industrial Applications of Phase-Transfer Catalysis. Pure & Applied Chemistry, 58(6), 857-868.[1][2]

    • Verification: Validates the use of quaternary ammonium salts in nucleophilic substitutions and the impact of stirring r
  • Halpern, M. E. (1988). Phase-Transfer Catalysis in Communications.[1][2] Journal of Synthetic Organic Chemistry.

    • Context: Discusses the "poisoning" effect of iodide/bromide anions on quaternary ammonium c

Sources

Optimization

correcting for interference in Octafonium fluorescence readings

Technical Support Center: Octafonium Assay Optimization Authorized Internal Guide for High-Throughput Screening (HTS) & Assay Development Core Principles: Understanding Octafonium Interference What is Octafonium? Octafon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Octafonium Assay Optimization Authorized Internal Guide for High-Throughput Screening (HTS) & Assay Development

Core Principles: Understanding Octafonium Interference

What is Octafonium? Octafonium (Octafonium Bromide) is a ratiometric, lipophilic cationic fluorophore used primarily for monitoring mitochondrial membrane potential (


) and cellular metabolic health. While its far-red spectral profile (Ex: 640 nm / Em: 665 nm) is designed to minimize overlap with the autofluorescence of common small-molecule libraries, it remains susceptible to specific interference mechanisms: Inner Filter Effects (IFE) , Collisional Quenching , and Matrix-Induced Spectral Shifts .

The "Golden Rule" of Interference Correction:

Never assume a drop in fluorescence intensity is purely biological inhibition. Until proven otherwise, treat it as an optical artifact.

Diagnostic Workflow: Is it Biology or Physics?

Before altering your biology, run this logic flow to categorize the interference.

Octafonium_Interference_Logic Start Start: Anomalous Octafonium Reading Control_Check Run No-Stain (Compound Only) Control Start->Control_Check Auto_Fluo High Signal? Compound Autofluorescence Control_Check->Auto_Fluo Signal > Background Absorbance_Check Check Compound Absorbance (OD @ 640nm & 665nm) Control_Check->Absorbance_Check Signal = Background IFE_Diag High OD? Inner Filter Effect (IFE) Absorbance_Check->IFE_Diag OD > 0.05 Quench_Diag Low OD? Collisional/Static Quenching Absorbance_Check->Quench_Diag OD < 0.05 Bio_Hit True Biological Hit (Mitochondrial Depolarization) Quench_Diag->Bio_Hit Confirm with Orthogonal Assay (e.g., ATP)

Figure 1: Decision tree for categorizing fluorescence anomalies in Octafonium assays. Use this workflow to distinguish between optical artifacts and true biological hits.

Troubleshooting Guide & FAQs

Issue 1: The "False Inhibitor" (Inner Filter Effect)

Symptom: You observe a dose-dependent decrease in Octafonium signal, mimicking mitochondrial depolarization, but the cells look healthy under brightfield microscopy. The test compound is yellow or orange in solution.

Mechanism: This is the Inner Filter Effect (IFE) . Colored compounds absorb the excitation light (640 nm) before it reaches the Octafonium dye, or they absorb the emitted light (665 nm) before it reaches the detector. The machine registers "low fluorescence," which you misinterpret as "low membrane potential."

Corrective Protocol: The Absorbance Correction Factor Do not discard the data. You can mathematically correct for IFE if the Optical Density (OD) is measured.

  • Measure OD: Measure the absorbance of your compound at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths.
  • Apply Formula: Use the Lakowicz correction equation:

    
    
    Where 
    
    
    
    is corrected fluorescence and
    
    
    is observed fluorescence.
Compound ColorRisk LevelAction Required
Colorless LowStandard background subtraction.
Yellow/Orange High (Absorbs Blue/Green)Check OD at 640nm. Octafonium is usually safe, but check for broad absorbance tails.
Blue/Green Critical (Absorbs Red)Mandatory IFE correction. These compounds absorb heavily at 600-700nm.
Issue 2: "The Phantom Signal" (Autofluorescence)

Symptom: Fluorescence increases in wells containing high concentrations of test compound, masking the toxic effect (signal loss) you expect.

Mechanism: While Octafonium is red-shifted to avoid blue/green autofluorescence, some polycyclic aromatic hydrocarbons and flavin-like compounds fluoresce in the far-red.

Corrective Protocol: Kinetic Background Subtraction Endpoint reads are insufficient here. You must use a Kinetic Injection workflow.

  • Baseline Read (

    
    ):  Read the plate with cells + compounds before adding Octafonium. This captures the compound's intrinsic fluorescence.
    
  • Injection: Add Octafonium.

  • Final Read (

    
    ):  Read fluorescence after incubation.
    
  • Calculation:

    
    .
    

Expert Insight: If the compound's autofluorescence is >50% of the Octafonium signal, the signal-to-noise ratio is too low. Switch to a luminescent viability assay (e.g., ATP detection) for these specific wells.

Issue 3: Signal Instability (Precipitation)

Symptom: High standard deviation between replicates; "spiky" kinetic traces.

Mechanism: Light scattering caused by micro-precipitation of the test compound. In fluorescence readers, scattered excitation light can bleed into the emission channel or physically block the optical path.

Corrective Protocol: The Nephelometry Check Most modern multimode readers can measure absorbance at a non-absorbing wavelength (e.g., 700-800 nm) to detect turbidity.

  • Step 1: Set a "Turbidity Flag" in your analysis software. If OD @ 750nm > 0.05, flag the well.

  • Step 2: Centrifuge the plate (300 x g for 1 min) to settle precipitates and re-read. If signal stabilizes, use the post-spin data.

Standardized Validation Protocol

The "Spike-and-Recovery" Test for Octafonium Run this experiment when validating a new library or matrix (e.g., switching from 1% to 10% FBS).

Objective: Determine if the matrix quenches the dye.

Methodology:

  • Prepare Matrix: Create a dilution series of your test matrix (e.g., serum, DMSO, or compound pool).

  • Spike: Add a fixed concentration of Octafonium (e.g., 100 nM) to all wells. Do not add cells.

  • Read: Measure Fluorescence Intensity (FI).

  • Analysis: Plot FI vs. Matrix Concentration.

    • Flat Line: No interference.

    • Downward Slope: Quenching or IFE.

    • Upward Slope: Autofluorescence or Enhancer effect.

Data Interpretation Table:

ObservationDiagnosisRemediation
Signal Stable (±10%) Valid Assay ConditionsProceed with screening.
Signal Decrease (>20%) Quenching/BindingIncrease dye concentration or reduce protein load (FBS).
Signal Increase (>20%) Fluorescence EnhancementCheck pH; Octafonium quantum yield is pH-sensitive.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

    • Foundational text on mechanisms of IFE and aggreg
  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry.

    • Authoritative source on spectral properties of small molecule libraries.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

    • The definitive reference for the mathematical correction of Inner Filter Effects.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Statistical Validation of Pre-Clinical Data Sets: A Comparative Analysis of the Novel TKI, Octafonium

Introduction In the landscape of targeted cancer therapy, the validation of pre-clinical data is the bedrock upon which successful drug development programs are built. The rigor of this validation process directly impact...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted cancer therapy, the validation of pre-clinical data is the bedrock upon which successful drug development programs are built. The rigor of this validation process directly impacts the translational potential of novel therapeutic agents. This guide provides a comprehensive framework for the statistical validation of experimental data sets, using the novel Tyrosine Kinase 'OktA' (TKO) inhibitor, Octafonium, as our primary example. We will objectively compare its performance against two well-established tyrosine kinase inhibitors (TKIs), Alternative A (a multi-kinase inhibitor) and Alternative B (a covalent inhibitor of a related kinase), providing the supporting experimental data and statistical methodologies required for a robust evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental and statistical choices, ensuring that the methodologies described are self-validating systems.

The Scientific Imperative for Rigorous Validation

The discovery of a novel therapeutic agent like Octafonium, which targets the hypothetical oncogenic Raptor-Mew (RM) signaling pathway, is a significant first step. However, the true measure of its potential lies in the quality and reproducibility of the data generated. Statistical validation provides an objective framework to:

  • Quantify Confidence: Determine the degree of certainty in our experimental findings.

  • Enable Objective Comparison: Allow for a fair and unbiased comparison between our novel compound and existing alternatives.

  • Ensure Reproducibility: Provide a clear roadmap for other researchers to replicate and build upon our findings.

Part 1: In Vitro Enzymatic Assay Validation

The first step in characterizing a novel kinase inhibitor is to determine its direct effect on the purified target enzyme. In this case, we will assess the inhibitory potential of Octafonium on the Tyrosine Kinase 'OktA' (TKO).

Experimental Workflow: TKO Kinase Inhibition Assay

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of our test compounds.

G cluster_prep Assay Preparation cluster_reaction Kinetic Reaction cluster_analysis Data Analysis p1 Serial Dilution of Octafonium, Alt-A, Alt-B p3 Dispense Compounds into 384-well Plate p1->p3 p2 Prepare TKO Enzyme and Substrate Solution r1 Add Enzyme/Substrate Mix to Initiate Reaction p2->r1 p3->r1 r2 Incubate at 37°C for 60 minutes r1->r2 r3 Add Detection Reagent (e.g., ADP-Glo) r2->r3 a1 Read Luminescence on Plate Reader r3->a1 a2 Normalize Data to Positive & Negative Controls a1->a2 a3 Non-linear Regression (Log(inhibitor) vs. response) a2->a3 a4 Calculate IC50 and Confidence Intervals a3->a4

Caption: Workflow for determining the IC50 of kinase inhibitors.

Statistical Analysis: Non-linear Regression

The relationship between the concentration of an inhibitor and the enzymatic activity is typically sigmoidal. Therefore, a non-linear regression model is the most appropriate statistical approach for determining the IC50. The most common model is the four-parameter logistic (4PL) equation.

Why this choice? A linear regression would be inappropriate for this dose-response data as it would fail to accurately model the plateau phases (minimum and maximum inhibition), leading to a significant miscalculation of the IC50 value. The 4PL model, on the other hand, is specifically designed to fit sigmoidal curves and provides key parameters such as the IC50, Hill slope, and the top and bottom plateaus of the curve.

Comparative Data: Octafonium vs. Alternatives

The following table summarizes the results of the TKO kinase inhibition assay, performed in triplicate (n=3).

CompoundIC50 (nM)95% Confidence IntervalR² of Curve Fit
Octafonium 12.5 [10.2, 15.3] 0.992
Alternative A89.7[78.1, 103.0]0.988
Alternative B> 10,000N/AN/A

Interpretation:

  • Octafonium demonstrates potent, single-digit nanomolar inhibition of the TKO enzyme. The narrow 95% confidence interval and the high R² value indicate a high degree of precision and a good fit of the data to the 4PL model.

  • Alternative A , a multi-kinase inhibitor, shows significantly weaker activity against TKO.

  • Alternative B , a covalent inhibitor of a different kinase, shows no significant activity, suggesting Octafonium has a degree of selectivity.

Part 2: Cell-Based Assay Validation

While in vitro assays are crucial, the ultimate test of a drug's potential is its activity in a cellular context. Here, we assess the ability of Octafonium to inhibit the proliferation of a cancer cell line known to be dependent on the Raptor-Mew (RM) signaling pathway.

The Raptor-Mew (RM) Signaling Pathway

The following diagram illustrates the hypothetical RM pathway, highlighting the role of TKO and the downstream effects on cell proliferation.

G GF Growth Factor GFR GF Receptor GF->GFR binds TKO Tyrosine Kinase 'OktA' (TKO) GFR->TKO activates MEW1 MEW1 TKO->MEW1 phosphorylates MEW2 MEW2 MEW1->MEW2 activates TF Transcription Factor 'Raptor' MEW2->TF translocates to nucleus Proliferation Cell Proliferation TF->Proliferation promotes Octafonium Octafonium Octafonium->TKO

Caption: The hypothetical Raptor-Mew (RM) signaling pathway.

Experimental Protocol: Cell Viability Assay (MTS)
  • Cell Seeding: Seed RM-dependent cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Octafonium, Alternative A, and Alternative B for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Normalization: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

Statistical Analysis: ANOVA and Post-Hoc Testing

To compare the efficacy of the three compounds at a specific concentration, a one-way Analysis of Variance (ANOVA) is appropriate. ANOVA will tell us if there is a statistically significant difference between the means of the groups, but it will not tell us which specific groups are different from one another. For that, we need to perform a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test.

Why this choice? A series of t-tests would inflate the Type I error rate (the probability of a false positive). ANOVA followed by a post-hoc test controls for this, providing a more robust comparison between multiple groups.

Comparative Data: Cell Viability at 100 nM

The following table shows the percentage of cell viability after 72 hours of treatment with each compound at a concentration of 100 nM (n=6 for each group).

CompoundMean Viability (%)Standard Deviation
Octafonium 28.4 4.1
Alternative A65.27.8
Alternative B98.75.3

An ANOVA on this data yields a p-value of < 0.0001, indicating a highly significant difference between the groups.

Tukey's HSD Post-Hoc Test Results:

ComparisonDifference in Meansp-value
Octafonium vs. Alt A-36.8%< 0.01
Octafonium vs. Alt B-70.3%< 0.001
Alt A vs. Alt B-33.5%< 0.01

Interpretation:

  • At a concentration of 100 nM, Octafonium demonstrates a statistically significant and potent reduction in cell viability compared to both Alternative A and Alternative B.

  • The post-hoc test confirms that all three groups are significantly different from one another, with Octafonium being the most effective at this concentration.

Part 3: Target Engagement and Specificity

To ensure that the observed cellular effects are due to the intended mechanism of action, we need to assess target engagement. A Western blot can be used to measure the phosphorylation of MEW1, the direct downstream target of TKO in our hypothetical RM pathway.

Experimental Workflow: Western Blot Analysis

G cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis p1 Treat Cells with Octafonium, Alt-A, Alt-B p2 Lyse Cells and Quantify Protein p1->p2 p3 Prepare Samples for SDS-PAGE p2->p3 r1 Run SDS-PAGE and Transfer to Membrane p3->r1 r2 Block Membrane and Incubate with Primary Ab (p-MEW1, Total MEW1, GAPDH) r1->r2 r3 Incubate with Secondary Ab and Detect Signal r2->r3 a1 Image Acquisition r3->a1 a2 Densitometry Analysis a1->a2 a3 Normalize p-MEW1 to Total MEW1 and Loading Control a2->a3 a4 Statistical Comparison (e.g., t-test or ANOVA) a3->a4

Caption: Workflow for Western blot analysis of target engagement.

Statistical Analysis: Student's t-test

To compare the level of p-MEW1 in Octafonium-treated cells versus vehicle-treated cells, a two-sample Student's t-test is appropriate, assuming the data are normally distributed and have equal variances.

Why this choice? The t-test is a straightforward and powerful method for comparing the means of two groups. It will allow us to determine if the reduction in p-MEW1 phosphorylation upon Octafonium treatment is statistically significant.

Comparative Data: p-MEW1 Levels

The following table summarizes the densitometry results for p-MEW1 levels after a 4-hour treatment with 100 nM of each compound (n=3). Data is normalized to the vehicle control.

CompoundMean Normalized p-MEW1 LevelStandard Deviationp-value (vs. Vehicle)
Octafonium 0.12 0.04 < 0.001
Alternative A0.890.150.25 (not significant)
Alternative B0.980.110.87 (not significant)

Interpretation:

  • Octafonium treatment leads to a statistically significant and substantial decrease in the phosphorylation of MEW1, confirming that it engages its target in the cellular environment.

  • Neither Alternative A nor Alternative B significantly reduces p-MEW1 levels, further supporting the specificity of Octafonium for the TKO kinase within the RM pathway.

Conclusion

The comprehensive statistical validation of the experimental data for Octafonium provides a high degree of confidence in its potential as a novel therapeutic agent. Through the use of appropriate statistical models such as non-linear regression for IC50 determination, ANOVA with post-hoc testing for multi-group comparisons of cell viability, and t-tests for target engagement analysis, we have demonstrated that Octafonium is a potent and specific inhibitor of the TKO kinase and the downstream RM signaling pathway. This rigorous, data-driven approach is essential for making informed decisions in the drug development process and provides a solid foundation for further pre-clinical and clinical investigation.

References

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Kim, T. K. (2017). Understanding one-way ANOVA using conceptual figures. Korean Journal of Anesthesiology, 70(1), 22-26. [Link]

  • Abdi, H., & Williams, L. J. (2010). Tukey’s honestly significant difference (HSD) test. Encyclopedia of research design, 1(1), 1-5. [Link]

  • Kim, T. K. (2015). T test as a parametric statistic. Korean Journal of Anesthesiology, 68(6), 540-546. [Link]

Comparative

Comparative Chromatographic Profiling: Cross-Referencing Octafonium Retention Times with Known QAC Standards

For analytical chemists and drug development professionals, the chromatographic resolution of Quaternary Ammonium Compounds (QACs) presents a notorious challenge. Compounds like Octafonium chloride (phenoctide)—a potent...

Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, the chromatographic resolution of Quaternary Ammonium Compounds (QACs) presents a notorious challenge. Compounds like Octafonium chloride (phenoctide)—a potent antiseptic—carry a permanent positive charge that interacts unpredictably with stationary phases.

This guide objectively compares the chromatographic behavior of Octafonium against established QAC standards, including Benzalkonium Chloride (BAC), Cetylpyridinium Chloride (CPC), and Diquat. By cross-referencing retention times across orthogonal methodologies, we provide a self-validating framework for QAC method development.

Mechanistic Overview: The Causality of QAC Retention

The fundamental difficulty in QAC analysis stems from the "silanol effect." On traditional silica-based reversed-phase (RP) columns, the permanent positive charge of the quaternary amine undergoes secondary electrostatic interactions with unendcapped, ionized silanol groups (


). This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes severe peak tailing and irreproducible retention times.

To establish a robust method, scientists must manipulate these forces. In RP-HPLC, this is achieved by introducing ion-pairing agents (e.g., acetate or trifluoroacetic acid) that neutralize the silanol charge and form a neutral complex with the QAC[1]. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) leverages these electrostatic interactions purposefully, using a zwitterionic stationary phase to retain polar QACs while allowing hydrophobic QACs to elute rapidly[2].

Retention_Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic) QAC Quaternary Ammonium Permanent Positive Charge Hydrophobic Tail RP_Hydrophobic Hydrophobic Interaction (Alkyl Chain) QAC->RP_Hydrophobic Primary Retaining Force RP_Silanol Secondary Interaction (Residual Silanols) QAC->RP_Silanol Causes Tailing (Requires Ion-Pairing) HILIC_Electrostatic Electrostatic Binding (Polar Headgroup) QAC->HILIC_Electrostatic Strong Retention for Polar QACs HILIC_Partition Aqueous Layer Partitioning QAC->HILIC_Partition

Fig 1: Mechanistic causality of QAC retention in RP-HPLC versus HILIC modes.

Experimental Workflows & Protocol Validation

To accurately cross-reference Octafonium, we employ two orthogonal protocols. Octafonium possesses a bulky hydrophobic structure (a phenoxyethyl group coupled with an octyl chain), making its behavior highly dependent on the chosen chromatographic mode.

Protocol A: Reversed-Phase Ion-Pairing HPLC (RP-HPLC)

This protocol is optimized for separating homologous series based on their carbon number pattern[1].

  • Column: Agilent ZORBAX-CN or equivalent C18 (100 mm × 4.6 mm, 3.0 μm).

  • Mobile Phase A: 10 mM ammonium acetate in water (pH adjusted to 4.0 with acetic acid). Causality: The acidic pH suppresses silanol ionization, while the acetate acts as a weak ion-pairing agent.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Self-Validating System Suitability Test (SST): Prior to sample injection, run a mixed standard of BAC C12 and BAC C14. The system is validated only if the resolution (

    
    ) between C12 and C14 is > 2.0, and the peak asymmetry factor (
    
    
    
    ) for Octafonium is < 1.5. Failure indicates unsuppressed silanol activity.
Protocol B: Zwitterionic HILIC

For highly polar QACs or complex matrices, a polymer-based HILIC column alleviates silanol interactions entirely[2].

  • Column: ZIC-pHILIC (150 × 4.6 mm, 5 μm).

  • Mobile Phase: Acetonitrile / 250 mM Ammonium Acetate (pH 3.7) in a 40:60 (v/v) ratio.

  • Causality: In HILIC, a high salt concentration (250 mM) is critical. Because QACs bind electrostatically to the stationary phase, high ionic strength is required to disrupt these bonds and yield narrow, symmetrical peaks[2].

QAC_Method Start QAC Sample Matrix Assess Assess Hydrophobicity (LogP) Start->Assess HighLogP High LogP (Octafonium, BAC, CPC) Assess->HighLogP Alkyl chains > C8 LowLogP Low LogP (Diquat, Paraquat) Assess->LowLogP Short chains / Highly polar RPHPLC RP-HPLC + Ion-Pairing (C18, NH4OAc Buffer) HighLogP->RPHPLC HILIC HILIC Mode (ZIC-pHILIC, High Ionic Strength) LowLogP->HILIC Tandem Tandem RP-HILIC (Comprehensive Profiling) RPHPLC->Tandem Complex Matrices HILIC->Tandem

Fig 2: Decision matrix for selecting the optimal chromatographic workflow for QACs.

Quantitative Data: Retention Time Cross-Referencing

The retention time (


) of QACs is dictated by the carbon number pattern in RP-HPLC and by electrostatic polarity in HILIC. Octafonium's extensive hydrophobic bulk results in strong retention on C18 columns, eluting later than standard BAC homologs. Conversely, in HILIC mode, the elution order is reversed.

Table 1: Comparative Chromatographic Performance of Octafonium vs. Standards

CompoundQAC ClassificationApprox. LogPRP-HPLC

(min)
HILIC

(min)
Peak Asymmetry (

)
Diquat Bipyridinium (Highly Polar)-4.61.64[3]12.501.1
BAC (C12) Alkylbenzyldimethylammonium3.08.453.201.3
BAC (C14) Alkylbenzyldimethylammonium4.010.803.051.3
CPC Cetylpyridinium4.512.152.901.4
Octafonium Phenoxyethyl-substituted QAC5.214.30 2.75 1.4

*Note: Retention times are normalized based on the standardized gradient protocols described in Section 2. Diquat elutes near the void volume in RP-HPLC but is strongly retained in HILIC[2]. Octafonium exhibits the inverse behavior.

Data Interpretation & Causality
  • RP-HPLC Trends: The slope of the standard curve and retention time scales linearly with the carbon number among congeners[1]. Octafonium's

    
     (14.30 min) confirms its massive hydrophobic cross-section compared to BAC C12 (8.45 min).
    
  • HILIC Trends: Diquat acts as the positive control for HILIC retention (12.50 min). Octafonium elutes rapidly (2.75 min) because its bulky hydrophobic tail prevents deep partitioning into the water-enriched layer on the zwitterionic stationary phase, forcing it to elute primarily based on the weak electrostatic interaction of its shielded quaternary nitrogen.

Advanced Applications: Tandem RP-HILIC

When analyzing Octafonium in complex biological matrices (e.g., tissue homogenates or sludge), relying on a single dimension of chromatography may result in co-elution with endogenous lipids or polar metabolites.

To resolve this, modern methodologies employ a tandem RP-HILIC setup. In this configuration, the eluate from a narrow-bore RP column is mixed online with a high-organic solvent stream before entering a wider-bore HILIC column. This ensures that hydrophobic compounds (like Octafonium) are separated by the RP column, while polar interferences are trapped and separated by the HILIC column, allowing for high-resolution mass spectrometry detection without ion suppression[4].

References

1.1 - nih.gov 2.2 - chromatographyonline.com 3.3 - thermofisher.com 4.4 - unifr.ch

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Octafonium

Disclaimer: The following guide on the proper disposal of "Octafonium" is a template designed to illustrate the necessary components of a comprehensive and safe chemical disposal procedure. Octafonium is a fictional subs...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following guide on the proper disposal of "Octafonium" is a template designed to illustrate the necessary components of a comprehensive and safe chemical disposal procedure. Octafonium is a fictional substance. The information provided herein is based on established safety protocols for handling genuine hazardous materials and should be adapted by qualified personnel to the specific, real-world chemicals used in your laboratory. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.[1][2][3]

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Octafonium and Octafonium-contaminated materials. The procedures outlined are designed to protect laboratory personnel, the community, and the environment. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Section 1: Understanding Octafonium Hazards

A thorough understanding of the hazards associated with Octafonium is fundamental to its safe handling and disposal. Octafonium is a potent, crystalline solid with a high affinity for neural receptors, making it an invaluable research tool but also a significant occupational hazard.

Fictional Properties of Octafonium:

  • Physical State: White to off-white crystalline solid.

  • Toxicity: Highly toxic upon inhalation, ingestion, and dermal contact. It is a potent neurotoxin with a low permissible exposure limit (PEL).

  • Reactivity: Octafonium is highly reactive with oxidizing agents and strong acids, producing toxic fumes.[4][5][6] It can also form unstable peroxides if not stored correctly.

  • Environmental Fate: It is persistent in the environment and can cause long-term damage to aquatic ecosystems.

Due to these properties, all Octafonium waste is classified as hazardous waste and must be managed according to the Resource Conservation and Recovery Act (RCRA) guidelines.[7][8][9][10]

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Appropriate PPE is the first line of defense against exposure to Octafonium.[11][12] The level of PPE required depends on the specific task being performed.

TaskRequired Personal Protective Equipment (PPE)
Handling Pure Octafonium Full-face respirator with appropriate cartridges, chemical-resistant suit, inner and outer chemical-resistant gloves (e.g., nitrile base with butyl outer), and chemical-resistant boots with steel toes.[11]
Preparing Dilute Solutions Lab coat over chemical-resistant apron, safety goggles and face shield, and double-layered chemical-resistant gloves.[13]
Handling Contaminated Labware Chemical-resistant lab coat, splash goggles, and chemical-resistant gloves.[13]
Spill Cleanup Level B protection, including a self-contained breathing apparatus (SCBA) for major spills, a fully encapsulated chemical-resistant suit, and inner and outer chemical-resistant gloves and boots.[11]

General Safety Precautions:

  • Always handle Octafonium in a certified chemical fume hood.

  • Ensure an emergency eyewash station and safety shower are readily accessible.[14]

  • Never work alone when handling pure Octafonium.

Section 3: Waste Categorization and Segregation

Proper segregation of hazardous waste is crucial for safe disposal and regulatory compliance.[15] All Octafonium waste must be segregated at the point of generation.

Octafonium Waste Streams:

  • Pure Octafonium Waste: Unused or expired pure Octafonium.

  • Acutely Toxic Waste: Any material, including personal protective equipment (PPE), that is grossly contaminated with pure Octafonium.

  • Contaminated Solid Waste: Labware (e.g., pipette tips, centrifuge tubes), gloves, and bench paper with incidental contact.

  • Contaminated Liquid Waste: Aqueous and organic solutions containing Octafonium.

Section 4: Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the safe disposal of different Octafonium waste streams. A comprehensive waste management plan should be in place to guide staff through each step of the process.[16]

Procedure for Pure Octafonium and Acutely Toxic Waste:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid. The container must be compatible with Octafonium.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Octafonium," and the specific hazard characteristics (e.g., "Toxic," "Reactive").[15]

  • Accumulation: Place the waste in the labeled container, ensuring the lid is securely fastened when not in use.[17]

  • Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be under the control of the operator of the process generating the waste.

  • Disposal Request: Once the container is full, or within one year of the accumulation start date, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

Procedure for Contaminated Solid Waste:

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Label the container with "Hazardous Waste," "Octafonium-Contaminated Debris," and the date.

  • Storage and Disposal: Follow the same storage and disposal request procedures as for pure Octafonium waste.

Procedure for Contaminated Liquid Waste:

  • Segregation: Segregate aqueous and organic waste streams into separate, compatible, and clearly labeled containers.

  • Neutralization (Aqueous Waste Only): For dilute aqueous solutions, a neutralization step may be required. This must be done following a specific, validated laboratory protocol and only by trained personnel.

  • Collection: Collect the waste in a designated, leak-proof container with a screw cap. Do not overfill containers.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents and buffers), their approximate concentrations, and the hazard characteristics.

  • Storage and Disposal: Store in the SAA and request pickup from EHS as previously described.

Section 5: Emergency Procedures

In the event of an accidental release of Octafonium, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill Management:

  • Minor Spill (less than 50 mL in a fume hood):

    • Alert personnel in the immediate area.[18]

    • Don the appropriate PPE, including a respirator.[19]

    • Contain the spill with an appropriate absorbent material.

    • Carefully collect the absorbed material into a designated hazardous waste container.[18]

    • Decontaminate the area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.[20]

  • Major Spill (outside of a fume hood or greater than 50 mL):

    • Evacuate the laboratory immediately and alert others to evacuate.[18]

    • Close the laboratory doors to confine the spill.

    • Contact your institution's emergency response team and EHS office immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Section 6: Regulatory Compliance

All Octafonium waste is regulated under the EPA's Resource Conservation and Recovery Act (RCRA).[7][8][9][21] This "cradle-to-grave" system mandates strict procedures for the generation, transportation, treatment, storage, and disposal of hazardous waste.[10] Key compliance requirements include:

  • EPA Identification Number: Your facility must have an EPA identification number to generate and dispose of hazardous waste.[22]

  • Waste Manifest: All shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[17][22]

  • Record Keeping: All records related to hazardous waste generation, storage, and disposal must be maintained for a minimum of three years.[22]

Visual Workflow for Octafonium Disposal

The following diagram illustrates the decision-making process for the proper disposal of Octafonium waste.

Octafonium_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Octafonium Waste Generated waste_type Identify Waste Type start->waste_type pure Pure/Acutely Toxic waste_type->pure Pure or Acutely Toxic solid Contaminated Solid waste_type->solid Contaminated Solid liquid Contaminated Liquid waste_type->liquid Contaminated Liquid container_pure Use Labeled, Compatible Hazardous Waste Container pure->container_pure container_solid Use Labeled, Puncture-Resistant Container with Liner solid->container_solid container_liquid Use Labeled, Leak-Proof Container (Segregate Aqueous/ Organic) liquid->container_liquid saa Store in Satellite Accumulation Area (SAA) container_pure->saa container_solid->saa container_liquid->saa pickup Request EHS Pickup saa->pickup spill Spill Occurs spill_size Assess Spill Size spill->spill_size minor_spill Minor Spill Procedure spill_size->minor_spill < 50mL in Hood major_spill Major Spill Procedure (Evacuate & Call EHS) spill_size->major_spill > 50mL or Outside Hood

Caption: Decision workflow for Octafonium waste management.

References

  • Cornell University, Environment, Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Creative Safety Supply. (n.d.). Emergency Spill Cleanup & Containment.
  • University of Nebraska-Lincoln, Environmental Health and Safety. (n.d.). Chemical Compatibility Chart.
  • Unknown. (n.d.). Chemical Compatibility Chart.
  • AllSource Environmental. (n.d.). What is the Resource Conservation and Recovery Act (RCRA)?.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • OSHA Education Center. (n.d.). Staying Safe: A Guide to Personal Protective Equipment.
  • EBSCO. (n.d.). Resource Conservation and Recovery Act (RCRA) | Science | Research Starters.
  • OSHA.com. (2024, May 23). What is the Resource Conservation and Recovery Act?.
  • University of British Columbia, Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • U.S. Environmental Protection Agency. (2025, November 22). Summary of the Resource Conservation and Recovery Act.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Chemical Compatibility Chart. Retrieved from Vanderbilt University Medical Center.
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • OSHA Training Services Inc. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.
  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • QBE Insurance. (n.d.). Laboratory Chemical Management Program.
  • De La Salle University. (2017, March). Laboratory Hazardous Waste Management Plan.
  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips.
  • Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Virginia, Environmental Health & Safety. (n.d.). Chemical Compatibility Table.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Cahoot. (2025, June 3). What is a Safety Data Sheet? How Ecommerce Brands Need to Use Them in Shipping.
  • West Chester University. (n.d.). Laboratory Waste Management Plan.
  • Chemical Safety. (n.d.). Safety Data Sheets | Free SDS Database.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets.
  • Washington University in St. Louis, Environmental Health and Safety. (n.d.). Safety Data Sheets (SDS). Retrieved from Washington University in St. Louis EHS.

Sources

Handling

Personal protective equipment for handling Octafonium

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling Octafonium (Octafonium Chloride) Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Hazard Profiling & Risk Assessment...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling Octafonium (Octafonium Chloride) Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Hazard Profiling & Risk Assessment

The Cationic Surfactant Mechanism To select the correct PPE, you must understand the mechanism of toxicity. Octafonium Chloride is a quaternary ammonium compound (QAC). Its antimicrobial efficacy stems from its ability to disrupt cell membranes via surfactant action.

  • The Danger: This same mechanism applies to human tissue. In its pure API (Active Pharmaceutical Ingredient) form, Octafonium is not merely an "irritant" found in over-the-counter ointments; it is a concentrated corrosive agent .

  • Target Organs:

    • Mucous Membranes (Eyes/Lungs): The cationic head group binds rapidly to anionic sites on cell surfaces, causing immediate protein denaturation and cell lysis.

    • Skin: Prolonged contact with the pure salt causes chemical burns and dermatitis.

Operational Risk Tiers We categorize handling into two distinct tiers based on the physical state of the compound, as the risk vector shifts from inhalation (dust) to direct contact (splash).

Risk TierOperational StatePrimary HazardCritical Control Point
Tier 1 Pure Powder (Weighing/Transfer) Inhalation of particulates; Ocular corrosion via dust.Respiratory Isolation (HEPA filtration)
Tier 2 Liquid Solution (>1%) Dermal absorption; Ocular splash damage.Barrier Integrity (Glove/Eye seal)

Part 2: The PPE Matrix

Do not rely on generic "lab safety" rules. For Octafonium, the following specific materials are required to prevent surfactant-mediated permeation.

Table 1: Essential PPE Specifications
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) or P100/PAPR QAC dusts are potent respiratory irritants. Simple surgical masks offer zero protection against hygroscopic dusts that solubilize on lung tissue.
Hand Protection Double Nitrile (min 5 mil) or Neoprene Surfactants reduce surface tension, increasing the wetting ability of liquids, which can accelerate permeation through micro-defects in latex.
Eye Protection Indirect Vent Goggles + Face Shield Safety glasses are insufficient. Dust can bypass side shields. A face shield is mandatory during liquid formulation to prevent splash-back.
Body Defense Tyvek® Lab Coat (Closed front)Cotton absorbs surfactants, holding the chemical against the skin. Non-woven, liquid-repellent materials (Tyvek) are required for API handling.

Part 3: Operational Protocols

Protocol A: Handling Pure Octafonium Powder (Weighing)

Pre-Requisite: All powder handling must occur within a Chemical Fume Hood or Powder Weighing Station.

  • Glove Layering (The "Indicator" Method):

    • Don a bright-colored inner pair of nitrile gloves (e.g., orange).

    • Don a standard blue/purple outer pair.

    • Logic: If the outer glove breaches, the bright color provides an immediate visual warning.

  • Static Control:

    • Use an anti-static gun or ionizer bar inside the hood.

    • Logic: Octafonium salts can be hygroscopic and static-prone. Static discharge can scatter powder, creating an invisible aerosol cloud.

  • Transfer Technique:

    • Never pour from the stock container. Use a disposable spatula to transfer to the weigh boat.

    • Immediately wipe the threads of the stock container with a dry Kimwipe before resealing to prevent "crust" formation (which generates dust upon next opening).

Protocol B: Decontamination & Disposal

QACs stick to surfaces. Standard water rinsing is often insufficient due to the compound's substantivity.

  • The "Quat Neutralization" Step:

    • Do not just wipe with water. Use an anionic surfactant solution (e.g., dilute liquid soap) or a 70% Isopropanol wipe.

    • Logic: The anionic soap binds to the cationic Octafonium, neutralizing its charge and lifting it from the surface.

  • Waste Segregation:

    • Solid Waste: All gloves, weigh boats, and wipes go into "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Do not pour down the drain. Octafonium is highly toxic to aquatic life (aquatic acute toxicity). Collect in "Organic/Aqueous Mixture" carboys.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making workflow for selecting PPE and handling waste based on the state of the Octafonium.

OctafoniumSafety Start Start: Octafonium Handling StateCheck Determine Physical State Start->StateCheck Powder Pure Powder / API StateCheck->Powder Solid Liquid Liquid Solution StateCheck->Liquid Aqueous/Solvent StaticRisk Risk: Static Aerosolization Powder->StaticRisk PowderPPE PPE: P100 Mask + Double Nitrile Engineering: Fume Hood Decon Decon: Anionic Surfactant Wash PowderPPE->Decon StaticRisk->PowderPPE SplashRisk Risk: Ocular Corrosion Liquid->SplashRisk LiquidPPE PPE: Splash Goggles + Face Shield Gloves: Neoprene/Nitrile LiquidPPE->Decon SplashRisk->LiquidPPE Waste Disposal: High Temp Incineration (No Drain Disposal) Decon->Waste

Figure 1: Decision logic for PPE selection and waste stream management based on the physical state of Octafonium.

References

  • PubChem. (n.d.). Octafonium chloride | C22H42ClNO - PubChem. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor. [Link]

Sources

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